Primulic acid
Description
See also: Primula veris flower (part of).
Properties
CAS No. |
53078-36-7 |
|---|---|
Molecular Formula |
C54H88O23 |
Molecular Weight |
1105.3 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H88O23/c1-22-31(58)34(61)38(65)46(71-22)76-42-40(67)41(75-47-39(66)36(63)33(60)26(73-47)20-70-45-37(64)35(62)32(59)25(19-55)72-45)43(44(68)69)77-48(42)74-30-12-13-51(6)27(50(30,4)5)11-14-52(7)28(51)10-9-23-24-17-49(2,3)15-16-54(24,21-56)29(57)18-53(23,52)8/h9,22,24-43,45-48,55-67H,10-21H2,1-8H3,(H,68,69)/t22-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33-,34+,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46-,47-,48+,51-,52+,53+,54+/m0/s1 |
InChI Key |
LDPKDIVFHXKSCE-PCVCHNHVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)C(=O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O |
Synonyms |
primulic acid primulic acid, monosodium salt(3beta,16alpha)-isomer primulic acid, succinate(3beta,16alpha)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Primulic Acid: A Comprehensive Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid, a triterpenoid (B12794562) saponin (B1150181), is a bioactive compound of significant interest in the pharmaceutical and scientific communities. Known for its presence in various species of the Primula genus, this molecule has been the subject of research for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and the scientific methodologies employed in its isolation and characterization.
Discovery of this compound
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Primula, within the Primulaceae family. The primary sources for this compound are the roots and rhizomes of these plants. Several species have been identified as containing significant amounts of this compound, with quantitative variations observed between species and even within different populations of the same species.
Key Plant Sources:
-
Primula elatior (Oxlip): The roots of P. elatior are a major source of this compound 1.[2][3]
-
Primula veris (Cowslip): The roots of P. veris also contain this compound, alongside other saponins (B1172615) like primacrosaponin and priverosaponin B.[3]
-
Primula vulgaris (Common Primrose): This species is another documented source of this compound 1.[4]
Quantitative Data on this compound Content
The concentration of this compound can vary depending on the plant species, the specific organ, and even the cultivation conditions. The following table summarizes available quantitative data from various studies.
| Plant Species | Plant Part | This compound Type | Concentration | Reference |
| Primula elatior | Root | This compound 1 | Main active component | [2][3] |
| Primula veris | Root | This compound I & II | Up to 12% total saponins | [5] |
| Primula veris (in vitro adventitious roots) | Roots | This compound I | 6.09 mg/g DW | [6] |
| Primula veris (in vitro adventitious roots) | Roots | This compound II | 0.51 mg/g DW | [6] |
| Primula veris (soil-grown) | Roots | This compound I | 17.01 mg/g DW | [6] |
| Primula veris (soil-grown) | Roots | This compound II | 0.09 mg/g DW | [6] |
| Primulae extractum fluidum | Liquid Extract | This compound 1 | 0.2793 mg/g | [2] |
DW = Dry Weight
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for triterpenoid saponins in plants. This complex process originates from the isoprenoid pathway and involves a series of enzymatic reactions. While the specific enzymes involved in the biosynthesis of this compound in Primula species have not been fully elucidated, the general pathway provides a strong framework.
The key steps in the biosynthesis of the triterpenoid backbone of this compound are:
-
Formation of 2,3-Oxidosqualene (B107256): The pathway begins with the cyclization of squalene (B77637) to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE).
-
Cyclization to Triterpenoid Skeletons: 2,3-oxidosqualene is then cyclized by specific oxidosqualene cyclases (OSCs), such as β-amyrin synthase (β-AS), to form the basic triterpenoid skeletons. For this compound, the aglycone is protoprimulagenin A, which is derived from the oleanane-type triterpenoid skeleton.[1][2]
-
Modifications of the Triterpenoid Backbone: The triterpenoid skeleton undergoes a series of modifications, including oxidation, hydroxylation, and other substitutions. These reactions are primarily mediated by cytochrome P450-dependent monooxygenases (P450s).
-
Glycosylation: The final step is the attachment of sugar moieties to the triterpenoid aglycone, a process catalyzed by glycosyltransferases (GTs). The sugar chain of this compound 1 consists of D-glucose, D-galactose, D-glucuronic acid, and L-rhamnose.[2]
The following diagram illustrates the general biosynthetic pathway leading to triterpenoid saponins like this compound.
Caption: Generalized biosynthetic pathway of triterpenoid saponins.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process that begins with the extraction from plant material, followed by purification and analytical identification.
Extraction of this compound from Primula Roots
Objective: To extract crude saponins, including this compound, from the dried roots of Primula species.
Methodology:
-
Solvent Extraction:
-
Air-dry and finely powder the roots of the selected Primula species.
-
Macerate the powdered root material with a suitable solvent. Methanol or ethanol (B145695) are commonly used.[4]
-
Perform the extraction at room temperature with agitation for a defined period (e.g., 24 hours).
-
Filter the extract and repeat the extraction process with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered root material in the chosen solvent.
-
Place the suspension in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes).[7]
-
This method can enhance extraction efficiency and reduce extraction time.
-
Filter and concentrate the extract as described above.
-
Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated crude extract in water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to partition the compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the saponin-rich fraction to column chromatography.
-
Commonly used stationary phases include silica (B1680970) gel or reversed-phase C18 material.
-
Elute the column with a gradient of solvents. For reversed-phase chromatography, a common mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid.[2]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualization reagent for saponins on TLC plates is a vanillin-sulfuric acid spray.[2]
-
Characterization and Quantification of this compound
Objective: To confirm the identity and determine the quantity of the isolated this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A typical mobile phase is a mixture of 0.2% phosphoric acid in water and acetonitrile in a 60:40 (v/v) ratio, run isocratically.[2]
-
Flow Rate: 1.25 ml/min.[2]
-
Detection: UV detection at 195 nm.[2]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound 1. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.
-
-
Mass Spectrometry (MS):
-
Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the isolated compound, further confirming its identity.
-
The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for this compound isolation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. This compound 1 [chembk.com]
- 4. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to a Triterpenoid Saponin from Primula denticulata for Diabetes Research and Drug Development
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a novel triterpenoid (B12794562) saponin (B1150181) isolated from Primula denticulata, a plant species with traditional use in the management of diabetes. This document outlines its chemical properties, biological activity with a focus on its antidiabetic potential, and the underlying molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of natural product-based therapeutics.
Chemical Identity and Physicochemical Properties
The focal triterpenoid saponin has been identified as 3-O[β-d-xylopyranosyl-(1 → 2)-β-d-glucopyranosyl-(1 → 4)-α-l-arabinopyranosyloxy]-16α-hydroxy-13β,28-epoxy-olean-30-al . Its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Infrared (IR) spectroscopic methods[1]. Acid hydrolysis of the saponin yields cyclamiretin-A as the aglycone, and d-glucose, l-arabinose, and d-xylose (B76711) as the sugar moieties[1].
Biological Activity: Antidiabetic Potential
The triterpenoid saponin from Primula denticulata has demonstrated significant antidiabetic properties in preclinical studies. Research has primarily focused on its effects on blood glucose regulation and insulin (B600854) secretion.
In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model
In a key study, the administration of the isolated triterpenoid saponin (TTS) to streptozotocin (B1681764) (STZ)-induced diabetic rats resulted in a marked reduction in blood glucose levels. The study also showed a restoration of insulin levels, suggesting a potential mechanism of action involving the potentiation of insulin secretion from pancreatic β-cells[1].
Table 1: In Vivo Antidiabetic Activity of Primula denticulata Triterpenoid Saponin (TTS)
| Parameter | Disease Control (Diabetic) | TTS Treated (200 mg/kg) | Standard Drug (Glipizide 5 mg/kg) |
| Final Blood Glucose (mg/dL) | 258.8 ± 0.60 | 168.8 ± 4.58 | - |
| Serum Insulin (µU/mL) | 18.45 | 31.49 | - |
Data sourced from a 21-day study in STZ-induced diabetic rats[1][2].
Toxicity Profile
Acute toxicity studies have been conducted to assess the safety of the triterpenoid saponin. The LD50 value was determined to be 2000 mg/kg body weight in rats, indicating a relatively low level of acute toxicity[1].
Table 2: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 |
| Triterpenoid Saponin from P. denticulata | Rat | Oral | 2000 mg/kg |
Data from acute oral toxicity study as per OECD guidelines[1][3].
Proposed Mechanism of Action: Modulation of Insulin Signaling
While direct studies on the signaling pathway of this specific saponin are limited, the general mechanisms of action for triterpenoid saponins (B1172615) in diabetes are well-documented. It is hypothesized that the saponin from Primula denticulata exerts its antidiabetic effects through the modulation of key signaling pathways involved in glucose homeostasis. The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane and subsequent glucose uptake.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the Primula denticulata triterpenoid saponin, leading to enhanced glucose uptake in peripheral tissues like muscle and adipose cells.
Caption: Proposed mechanism of action for the triterpenoid saponin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the antidiabetic properties of the Primula denticulata saponin.
Isolation and Purification of the Triterpenoid Saponin
A modified extraction and isolation procedure is employed to obtain the pure triterpenoid saponin[2].
Caption: Isolation and purification workflow for the triterpenoid saponin.
Detailed Steps:
-
Extraction: 3.0 kg of dried and powdered P. denticulata is extracted with methanol at 48°C under reflux[2].
-
Concentration: The extract is concentrated to dryness under reduced pressure to yield a slurry[2].
-
Partitioning: The residue is partitioned between n-butanol and water. The n-butanol layer is collected and evaporated[2].
-
Precipitation: The resulting residue is dissolved in a minimal amount of methanol and then precipitated by adding cold diethyl ether to yield crude saponins[2].
-
Chromatography: The crude saponin mixture is subjected to silica gel column chromatography using a chloroform/methanol gradient. The fraction eluting with a chloroform/methanol ratio of 8.5:1.5 is collected[2].
-
Final Purification: The collected fraction is further purified by re-chromatography on a silica gel column and finally by High-Performance Liquid Chromatography (HPLC) to yield the pure triterpenoid saponin[2].
In Vivo Antidiabetic Activity Assay
The antidiabetic activity is evaluated in a streptozotocin (STZ)-induced diabetic rat model[2].
Animal Model:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions.
Induction of Diabetes:
-
Rats are fasted for 24 hours prior to STZ administration[2].
-
A freshly prepared solution of STZ in 0.01 M citrate (B86180) buffer (pH 4.5) is injected intraperitoneally at a dose of 50 mg/kg body weight[2].
-
Diabetes is confirmed three days post-injection by measuring fasting blood glucose levels. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic and selected for the study.
Experimental Design:
-
Diabetic rats are randomly divided into groups (n=6).
-
Group 1 (Control): Receives the vehicle (e.g., 5% aqueous Gum acacia) orally.
-
Group 2 (Test): Receives the triterpenoid saponin (200 mg/kg body weight) orally, daily for 21 days[2].
-
Group 3 (Standard): Receives a standard antidiabetic drug like glipizide (B1671590) (5 mg/kg body weight) orally.
-
Blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, and 21) by collecting blood from the tail vein[2].
-
At the end of the study, blood is collected for the estimation of serum insulin and other biochemical parameters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the saponin.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., ARPE-19).
-
DMEM (Dulbecco's Modified Eagle Medium).
-
Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Acidified isopropanol (B130326).
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the triterpenoid saponin and incubated for 48 hours.
-
After incubation, the medium is removed, and 100 µL of DMEM and 10 µL of MTT solution are added to each well. The plate is incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved by adding 100 µL of acidified isopropanol to each well.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Future Directions and Drug Development Potential
The triterpenoid saponin from Primula denticulata presents a promising lead compound for the development of new antidiabetic agents. Its ability to lower blood glucose and restore insulin levels in a preclinical model of diabetes warrants further investigation. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this saponin. This includes confirming its effect on the PI3K/Akt pathway and GLUT4 translocation in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the saponin to identify the key structural features responsible for its antidiabetic activity and to optimize its potency and pharmacokinetic properties.
-
Chronic Toxicity and Efficacy Studies: Conducting long-term studies in animal models to further evaluate its safety and efficacy.
-
Combination Therapy: Investigating the potential synergistic effects of this saponin with existing antidiabetic drugs.
The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this novel triterpenoid saponin from Primula denticulata as a potential therapeutic for diabetes mellitus.
References
Biological Activities of Primulic Acid Saponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid saponins (B1172615), a class of triterpenoid (B12794562) saponins primarily isolated from plants of the Primula genus, have garnered significant scientific interest due to their diverse and potent biological activities. These natural compounds exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and wound-healing properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound saponins, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Physicochemical Properties
This compound 1, also known as Primulasaponin I, is a key representative of this class. It is a colorless crystalline powder that is sparingly soluble in water but soluble in ethanol (B145695) and dichloromethane. Structurally, it is a triterpenoid glycoside.[1]
Anticancer Activity
This compound saponins have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be through the disruption of cell membranes and the induction of apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of Primulasaponin has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values against several human cancer cell lines are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LS180 | Colon Adenocarcinoma | 9.3 | [2] |
| A549 | Lung Carcinoma | 13.6 | [2] |
| HeLa | Cervical Cancer | 23.5 | [2] |
| ARPE-19 | Non-cancerous retinal pigment epithelial cells | 22.2 | [2] |
Table 1: Cytotoxicity of Primulasaponin against Human Cancer Cell Lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic activity of this compound saponins using the MTT assay.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., A549, LS180, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound Saponin (B1150181):
-
Prepare a stock solution of this compound saponin in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the this compound saponin in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound saponin. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound saponin and fitting the data to a dose-response curve.
-
MTT Assay Workflow for Cytotoxicity Assessment.
Signaling Pathways in Anticancer Activity
While direct experimental evidence specifically for this compound saponins is still emerging, the anticancer activities of many triterpenoid saponins are known to be mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. These include the NF-κB, MAPK, and PI3K/Akt pathways. It is hypothesized that this compound saponins may induce apoptosis in cancer cells by inhibiting the pro-survival NF-κB and PI3K/Akt pathways and activating the pro-apoptotic MAPK pathway.
Hypothesized Signaling Pathways in Anticancer Activity.
Wound Healing Activity
This compound saponins have been shown to promote wound healing, an activity attributed to their ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.
Quantitative Enzyme Inhibition Data
The inhibitory effects of Primulasaponin I and its methyl ester on collagenase and elastase have been evaluated and are presented in Table 2.
| Compound | Collagenase Inhibition (%) | Elastase Inhibition (%) | Reference |
| Primulasaponin I | 29.65 | 38.92 | |
| Primulasaponin I methyl ester | Not Reported | Not Reported |
Table 2: Inhibition of Collagenase and Elastase by this compound Saponins.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
This protocol describes a method to assess the effect of this compound saponins on cell migration, a key process in wound healing.
-
Cell Culture and Seeding:
-
Culture human dermal fibroblasts or keratinocytes in appropriate medium.
-
Seed the cells into a 6- or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound saponin to the wells. Include a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [(Initial Wound Width - Wound Width at time T) / Initial Wound Width] x 100
-
-
In Vitro Wound Healing (Scratch) Assay Workflow.
Antimicrobial Activity
Saponin-enriched fractions from Primula veris have demonstrated antimicrobial activity, particularly in the inhibition of biofilm formation by various pathogenic bacteria.
Quantitative Antimicrobial Data
The minimum inhibitory concentrations (MIC) of a saponin-enriched fraction from P. veris roots against several bacterial strains are listed in Table 3.
| Bacterial Strain | MIC (mg/mL) | Reference |
| Escherichia coli | 0.5 - 1 | [3] |
| Pseudomonas aeruginosa | 0.5 - 1 | [3] |
| Staphylococcus aureus | 0.5 - 1 | [3] |
| Staphylococcus mutans | 0.5 - 1 | [3] |
Table 3: Minimum Inhibitory Concentrations (MIC) of a Saponin-Enriched Fraction from Primula veris Roots.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of this compound saponins.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in an appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Saponin Dilutions:
-
Prepare a stock solution of this compound saponin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the saponin in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no saponin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the saponin that completely inhibits visible bacterial growth.
-
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory effects of this compound saponins are limited, many triterpenoid saponins are known to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways.
Hypothesized Anti-inflammatory Signaling Pathways
It is postulated that this compound saponins may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This inhibition would lead to a reduction in the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2).
Hypothesized Anti-inflammatory Signaling Pathways.
Conclusion
This compound saponins represent a promising class of natural compounds with a broad spectrum of biological activities. Their demonstrated anticancer, wound-healing, and antimicrobial properties warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in their various effects, as well as conducting in vivo studies to validate their efficacy and safety. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these potent natural molecules.
References
An In-depth Technical Guide to Primulic Acid: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primulic acid, also known as this compound I or Primulasaponin 1, is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various species of the Primula genus. It is a compound of significant interest to the scientific community due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and characterization, along with quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a complex glycoside with a triterpenoid aglycone core. Its systematic IUPAC name is (2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid[1][2].
Molecular Formula: C₅₄H₈₈O₂₃[1][3]
Molecular Weight: 1105.26 g/mol [1][3]
CAS Number: 65312-86-9[3]
Synonyms: this compound I, Primulasaponin 1[4]
The structure of this compound consists of a pentacyclic triterpene aglycone linked to a branched oligosaccharide chain. The sugar moiety is attached at the C-3 position of the aglycone and is composed of D-glucose, D-galactose, L-rhamnose, and D-glucuronic acid.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Colorless crystalline powder | [4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dichloromethane | [4] |
| pKa (Predicted) | 2.68 ± 0.70 | [4] |
| Melting Point | Not experimentally determined. | |
| Optical Rotation | Not experimentally determined. |
Spectroscopic Data for Structural Elucidation
The structure of this compound has been elucidated using various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. Under electrospray ionization (ESI) conditions, this compound typically forms adducts such as [M+Na]⁺.
-
LC-ESI-QTOF: [M+Na]⁺ at m/z 1127.5624[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for various functional groups present in the molecule. A representative, though not experimentally obtained for the pure compound, spectrum would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C=O stretching: A band around 1700-1725 cm⁻¹ from the carboxylic acid group.
-
C-O stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to the C-O bonds of the glycosidic linkages and hydroxyl groups.
Experimental Protocols
Isolation and Purification of this compound
The following is a general workflow for the isolation and purification of this compound from Primula species, such as Primula elatior.[7][8]
Detailed Methodologies:
-
Extraction:
-
Plant Material: Dried and finely powdered roots of Primula elatior.
-
Solvent: 70% ethanol is an effective solvent for the extraction of saponins (B1172615).
-
Procedure: The powdered plant material is subjected to maceration or ultrasonic-assisted extraction with the solvent. The process is typically repeated multiple times to ensure exhaustive extraction.
-
-
Purification:
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to reverse-phase column chromatography (e.g., using a C18 stationary phase) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A typical HPLC method for the analysis of this compound 1 involves a C18 column with a mobile phase consisting of an acidified water and acetonitrile (B52724) gradient[7][8].
-
Crystallization: The purified this compound is obtained as a crystalline solid through crystallization from a suitable solvent system.
-
Biological Activities and Mechanisms of Action
This compound has been reported to possess a range of biological activities.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, which are believed to be mediated through the inhibition of key inflammatory pathways[3]. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise mechanism of this compound's interaction is still under investigation, it is hypothesized to interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
References
- 1. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 1 | CymitQuimica [cymitquimica.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. This compound 1 | C54H88O23 | CID 23757171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
An In-depth Technical Guide to Primulic Acid: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primulic acid, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Primula genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound 1, also known as Primulasaponin 1, covering its fundamental chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its multifaceted biological effects, including its anti-inflammatory, antitumor, antiviral, and antioxidant properties. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Chemical and Physical Properties
This compound 1 is a complex glycosidic compound with a triterpenoid aglycone core. Its chemical identity is well-established, with a specific CAS Registry Number and molecular formula. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound 1
| Property | Value | Reference(s) |
| CAS Number | 65312-86-9 | [1][2][3] |
| Molecular Formula | C₅₄H₈₈O₂₃ | [1][2][3] |
| Molecular Weight | 1105.26 g/mol | [2] |
| Appearance | Colorless crystalline powder | [4] |
| Solubility | Almost insoluble in water at room temperature; soluble in ethanol (B145695) and dichloromethane | [4] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
Extraction and Purification of this compound 1 from Primula Species
The isolation of this compound 1 from its natural source, typically the aerial parts (leaves, stems, and flowers) or roots of Primula species, involves a multi-step process of extraction and purification.[4]
2.1.1. Extraction
A common method for the extraction of this compound 1 is solvent extraction, which can be enhanced by ultrasonication.[4]
-
Materials:
-
Dried and powdered aerial parts or roots of a Primula species (e.g., Primula vulgaris or Primula elatior).
-
Methanol (B129727) or ethanol (analytical grade).
-
Ultrasonic bath.
-
Rotary evaporator.
-
-
Procedure:
-
Macerate the powdered plant material in methanol or ethanol at room temperature.
-
Subject the mixture to ultrasonic-assisted extraction for a defined period to enhance the extraction efficiency.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2.1.2. Purification
The crude extract containing a mixture of compounds is then subjected to chromatographic techniques to isolate this compound 1.
-
Materials:
-
Crude extract.
-
Silica (B1680970) gel for column chromatography.
-
A suitable solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol).
-
Thin Layer Chromatography (TLC) plates for monitoring fractions.
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound 1, as identified by comparison with a standard.
-
Evaporate the solvent from the combined fractions to yield purified this compound 1.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound 1
A validated reverse-phase HPLC method is crucial for the quantification of this compound 1 in extracts and final products.[2][3]
-
Instrumentation:
-
HPLC system with a UV/VIS detector.
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound 1 standard in methanol.
-
Create a series of dilutions from the stock solution to construct a calibration curve.
-
Dissolve the sample extract in methanol, sonicate for complete dissolution, and filter through a 0.45 µm filter before injection.
-
-
Quantification:
Biological Activities and Signaling Pathways
This compound 1 exhibits a remarkable spectrum of biological activities, making it a compound of significant interest for therapeutic applications.
Antitumor Activity
This compound 1 has demonstrated potent antitumor properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.
3.1.1. Induction of Apoptosis
Studies on compounds structurally related to this compound, such as PRIMA-1, suggest that its pro-apoptotic effects are mediated through the reactivation of mutant p53 and the modulation of key signaling pathways, including the NF-κB pathway.[5][6] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of NF-κB. This, in turn, leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and proliferative proteins such as c-Myc.[5] The activation of the intrinsic apoptosis pathway is further supported by the upregulation of pro-apoptotic p53 target genes like Bax and Noxa, leading to the activation of caspase-9 and caspase-7, and subsequent cleavage of PARP.[5]
Caption: Proposed apoptotic pathway induced by this compound 1.
3.1.2. Cell Cycle Arrest
Extracts from Primula vulgaris, which contain this compound, have been shown to induce cell cycle arrest at the S phase in human cervix cancer cells (HeLa).[7][8] This arrest prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.
Caption: Cell cycle arrest at the S phase induced by Primula extract.
Anti-inflammatory Activity
The anti-inflammatory properties of phenolic acids and saponins (B1172615) are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway. While direct studies on this compound 1 are limited, the general mechanism involves the inhibition of pro-inflammatory cytokine production.
Caption: General anti-inflammatory mechanism involving NF-κB inhibition.
Antiviral Activity
The antiviral activity of this compound and other natural compounds is an area of active research. For enveloped viruses, a common mechanism of action for antiviral compounds is the disruption of the viral entry process, including attachment to host cells and fusion of the viral and cellular membranes.
3.3.1. Plaque Reduction Assay Protocol
A standard method to evaluate the antiviral activity of a compound is the plaque reduction assay.
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells).
-
Virus stock of known titer.
-
This compound 1 dilutions.
-
Culture medium.
-
Semi-solid overlay (e.g., containing methylcellulose).
-
Crystal violet solution for staining.
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Pre-incubate the virus with various concentrations of this compound 1.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and add the semi-solid overlay containing the respective concentrations of this compound 1.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Antioxidant Activity
The antioxidant properties of compounds like this compound are often linked to their chemical structure, which may enable them to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of extracts containing this compound can be evaluated using various in vitro assays.
3.4.1. Antioxidant Assay Protocols
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color.
Conclusion and Future Directions
This compound 1 is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a foundational understanding of its chemical properties, methods for its isolation and analysis, and an overview of its known biological effects and associated signaling pathways. Future research should focus on elucidating the precise molecular targets of this compound 1 for each of its biological activities, conducting in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with other therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire further research into this fascinating and potent natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. thno.org [thno.org]
- 4. This compound 1 [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Primulic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Primulic acid, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from species of the Primula genus, has garnered significant interest within the scientific community.[1][2] Its reported biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties, position it as a promising candidate for novel drug development.[1] This technical guide provides an in-depth overview of the current knowledge regarding the solubility and stability of this compound, offering essential information for researchers, scientists, and professionals engaged in its investigation and application in drug discovery and development.
Physicochemical Properties of this compound
This compound is a colorless crystalline powder.[1] As a saponin, its structure comprises a hydrophobic triterpenoid aglycone linked to hydrophilic sugar chains, rendering it an amphiphilic molecule.[2]
| Property | Value/Description | Source |
| Molecular Formula | C₅₄H₈₈O₂₃ | [3] |
| Molecular Weight | 1105.3 g/mol | [3] |
| Appearance | Colorless crystalline powder | [1] |
| General Class | Triterpenoid Saponin | [1] |
Solubility Profile
Precise quantitative solubility data for this compound in a range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative descriptions and information on solvents used in extraction and analysis provide a solid foundation for its solubility characteristics.
Qualitative Solubility Data
| Solvent | Solubility | Source |
| Water | Almost insoluble at room temperature | [1] |
| Ethanol | Soluble | [1][4] |
| Dichloromethane | Soluble | [1] |
| Methanol (B129727) | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Pyridine | Soluble | [4] |
The solubility in polar organic solvents like ethanol, methanol, and DMSO is consistent with the presence of multiple hydroxyl groups in its glycosidic moieties. Its insolubility in water is characteristic of many large saponin molecules where the hydrophobic aglycone dominates.
Stability Profile
General Stability Considerations for Saponins (B1172615) and Phenolic Compounds:
-
pH: Phenolic compounds can be unstable at high pH levels.[5][6] Alkaline conditions can lead to oxidation and degradation. It is anticipated that this compound would exhibit greater stability in acidic to neutral pH conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of many natural compounds, including saponins.[7][8][9] For long-term storage, refrigeration or freezing is generally recommended. One supplier of this compound II (a related compound) recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[10]
-
Light: Exposure to UV or visible light can induce photodegradation in susceptible molecules.[11][12] To ensure stability, this compound should be stored in light-protected containers.
Recommended Stability Testing Conditions
Stability testing for this compound should be conducted in line with the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines for herbal medicines.[13][14][15][16]
| Study Type | Storage Conditions | Duration |
| Long-term (Real-time) | 25°C ± 2°C / 60% RH ± 5% RH | 12-36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12-24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
The following sections detail recommended experimental protocols for determining the solubility and stability of this compound. These protocols are based on established methods for saponins and other natural products and incorporate a validated analytical technique for quantification.
Analytical Method for Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in solubility and stability samples. A published method for the determination of this compound 1 serves as an excellent starting point.[17][18]
HPLC Method Parameters
| Parameter | Specification |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.2% Phosphoric Acid (H₃PO₄) and Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.25 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 195 nm |
| Injection Volume | 20 µL |
| Standard Preparation | Stock solution of 1.0 mg/mL in methanol |
Method Validation Parameters
| Parameter | Reported Value |
| Limit of Detection (LOD) | 10.41 µg/mL |
| Limit of Quantification (LOQ) | 34.69 µg/mL |
The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness in the laboratory where it will be used.[17][19][20][21]
Protocol for Solubility Determination
This protocol employs the shake-flask method, a standard technique for determining equilibrium solubility.[22]
Methodology
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, phosphate (B84403) buffers of different pH).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the excess solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method.
-
Quantification: Analyze the diluted sample by the validated HPLC method to determine the concentration of dissolved this compound.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature and in the given solvent.
Protocol for Stability Assessment
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[16]
Methodology
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before dilution. Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.
-
Quantification: Analyze the samples using the validated HPLC method. Monitor the peak area of this compound and observe the appearance of any new peaks, which may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine degradation kinetics.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Its broad biological activities, such as anti-inflammatory and antioxidant effects, suggest potential interactions with common pathways involved in these processes (e.g., NF-κB, MAP kinase pathways). However, further research is required to elucidate the precise molecular mechanisms of action of this compound.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data remains limited, the qualitative solubility profile and established guidelines for stability provide a strong framework for researchers. The provided experimental protocols offer a systematic approach to generating the necessary data to support the development of this compound as a therapeutic agent. Future research should focus on generating comprehensive quantitative solubility and stability data to facilitate formulation development and ensure the quality, safety, and efficacy of potential this compound-based medicines.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound I | CAS:65312-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound II | TargetMol [targetmol.com]
- 11. q1scientific.com [q1scientific.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 14. snscourseware.org [snscourseware.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. database.ich.org [database.ich.org]
- 17. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of an HPLC Method for the Analysis of Flowers of Wild-Growing Primula veris from Epirus, Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
Primulic Acid: A Technical Guide to its Role in Traditional and Folk Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primulic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the roots of Primula species, has a long history of use in traditional and folk medicine, particularly for respiratory ailments and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a structured summary of quantitative data from various in vitro studies. Furthermore, this guide visualizes the key signaling pathways implicated in the therapeutic effects of this compound, offering a valuable resource for researchers and professionals in drug discovery and development.
Traditional and Folk Medicine Applications
Primula species, commonly known as primrose, have been a staple in European and Asian folk medicine for centuries.[1][2] The roots and flowers, rich in saponins (B1172615) like this compound, are traditionally prepared as infusions, decoctions, or tinctures.[3] The primary traditional applications of these preparations include:
-
Expectorant for Respiratory Conditions: Primula root preparations are widely recognized for their secretolytic and expectorant properties, making them a common remedy for coughs, bronchitis, and colds.[2] The saponins are believed to irritate the mucous membranes, promoting the expulsion of phlegm.[4]
-
Anti-inflammatory Agent: Due to its anti-inflammatory properties, Primula has been traditionally used to alleviate conditions such as rheumatism, gout, and other inflammatory disorders.[2]
-
Other Traditional Uses: Folk medicine also documents the use of Primula for treating skin problems, aiding in wound healing, and for its mild sedative effects.[1][4]
Experimental Protocols
Extraction and Isolation of this compound I
This protocol describes a general method for the extraction and isolation of this compound I from the roots of Primula veris, adapted from established procedures for saponin isolation.[5][6]
2.1.1. Extraction
-
Plant Material Preparation: Air-dry and finely grind the roots of Primula veris.
-
Successive Extraction:
-
Perform an initial extraction with chloroform (B151607) to remove nonpolar compounds.
-
Subsequently, extract the plant material with methanol (B129727) to obtain the saponin-containing fraction.[5]
-
-
Concentration: Concentrate the methanolic extract under reduced pressure to yield a crude extract.
2.1.2. Isolation by Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.[7]
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. The specific solvent system may need to be optimized, but a common approach involves starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).[6]
-
Purification: Combine the fractions containing this compound I and subject them to further purification steps, such as repeated column chromatography or preparative HPLC, to obtain the pure compound.[5]
Caption: Workflow for the extraction and isolation of this compound I.
Quantification of this compound I by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound 1 in Primula extracts has been established.[6][8]
2.2.1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of 0.2% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).[6]
-
Flow Rate: 1.25 ml/min.[6]
-
Detection: UV detection at 195 nm.[6]
-
Column Temperature: 25°C.[6]
2.2.2. Method Validation
The method has been validated for specificity, linearity, accuracy, and precision.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10.41 µg/ml | [6][8] |
| Limit of Quantification (LOQ) | 34.69 µg/ml | [6][8] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. While specific quantitative data for isolated this compound is still emerging, the following tables summarize relevant data for Primula extracts and related compounds, providing a basis for further investigation.
Anti-inflammatory Activity
The anti-inflammatory effects of Primula extracts are well-documented in traditional medicine and supported by scientific studies. This activity is largely attributed to the saponin content, including this compound.
| Extract/Compound | Assay | IC50 Value | Reference |
| Methanolic extract of Ajuga integrifolia | Protein denaturation | 532 µg/ml | [9] |
| Lawsonia inermis L leaves extract | Protein denaturation | 103.21 µg/mL | [10] |
| Rosa damascena flowers extract | Protein denaturation | 129.04 µg/mL | [10] |
| Vanillic Acid | H₂O₂ scavenging | 10.40 µg/mL | [11] |
| Vanillic Acid | HOCl scavenging | 1.74 µg/mL | [11] |
Antiviral Activity
Primula extracts have demonstrated antiviral activity, particularly against influenza viruses.
| Extract/Compound | Virus | Cell Line | IC50 Value | Reference |
| Non-polar Primula veris extract | Influenza A (H1N1) | MDCK | ~50 µg/mL (65% inhibition) | [12] |
| Chlorogenic acid | Influenza A (H1N1) | MDCK | 44.87 ± 1.12 µM | [13] |
| Chlorogenic acid | Influenza A (H3N2) | MDCK | 62.33 ± 1.22 µM | [13] |
| Spirostaphylotrichin X | Influenza A (H1N1) | MDCK | 1.6 µM | [3] |
| Spirostaphylotrichin X | Influenza A (H3N2) | MDCK | 4.1 µM | [3] |
Anticancer Activity
Emerging research suggests that saponins, including those found in Primula, possess cytotoxic effects against various cancer cell lines.
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| Caloplaca pusilla extract | HeLa (Cervical Cancer) | 6.57 µg mL⁻¹ | [14] |
| Caloplaca pusilla extract | MCF-7 (Breast Cancer) | 7.29 µg mL⁻¹ | [14] |
| Caloplaca pusilla extract | PC-3 (Prostate Cancer) | 7.96 µg mL⁻¹ | [14] |
| Tetraclinis articulata leaf extract | A549 (Lung Cancer) | 0.37 ± 0.03 μg/mL | [15] |
| Hibiscus sabdariffa Linn ethanol (B145695) extract | A549 (Lung Cancer) | 374.01 μg/mL | [16] |
Signaling Pathways
The therapeutic effects of this compound and related phenolic compounds are believed to be mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathways
The anti-inflammatory activity of many natural compounds, likely including this compound, involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: Putative anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway (Apoptosis Induction)
The potential anticancer activity of this compound may involve the induction of apoptosis through the modulation of pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion and Future Directions
This compound, a key bioactive constituent of Primula species, holds significant promise as a therapeutic agent, building upon its rich history in traditional medicine. The established expectorant and anti-inflammatory properties, coupled with emerging evidence of its antiviral and anticancer activities, warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating traditional knowledge with modern scientific methodologies and data.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of this compound's biological activities.
-
Conducting comprehensive in vivo studies to validate the in vitro findings.
-
Performing detailed pharmacokinetic and toxicological profiling of purified this compound.
-
Developing standardized and optimized extraction and purification protocols for large-scale production.
A deeper understanding of this compound's pharmacology will be instrumental in translating its traditional uses into evidence-based therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogj.com [phcogj.com]
Primulic Acid: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primulic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Primula genus, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Possessing a range of bioactive properties, it demonstrates notable potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic uses, focusing on its anticancer, anti-inflammatory, and wound-healing properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways to facilitate further research and drug development endeavors.
Introduction
This compound is a naturally occurring saponin found in various species of the Primulaceae family.[1] Saponins (B1172615) are a diverse group of glycosides known for their wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[1][2] Structurally, this compound is a triterpenoid glycoside, and its biological functions are attributed to its unique chemical structure.[1] This guide will delve into the specific therapeutic applications of this compound that have been explored in preclinical research.
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a candidate for anticancer drug development.[1]
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound (referred to as Primulasaponin in the cited study) have been quantified using the MTT cell proliferation assay, with the half-maximal inhibitory concentration (IC50) values determined for several human cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Lung Carcinoma | 13.6 |
| LS180 | Colon Adenocarcinoma | 9.3 |
| HeLa | Cervical Cancer | 23.5 |
| ARPE-19 | Non-cancerous (Retinal Pigment Epithelial) | 22.2 |
Table 1: IC50 values of this compound against various human cancer cell lines and a non-cancerous cell line.[1]
Mechanism of Action: Induction of Apoptosis
Observational studies of cancer cells treated with this compound have revealed morphological changes characteristic of apoptosis, including membrane blebbing, the formation of apoptotic bodies, and cell shrinkage.[1] This suggests that this compound's cytotoxic effects are mediated, at least in part, by the induction of programmed cell death. Saponins, as a class of compounds, are known to induce apoptosis through various signaling pathways.[2][3] A common mechanism involves the intrinsic apoptosis pathway, which is initiated by intracellular stress and culminates in the activation of caspases, the executioner enzymes of apoptosis.[4]
Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the solvent.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Wound Healing and Anti-inflammatory Activity
Primula vulgaris has been traditionally used in folk medicine for skin damage and inflammation.[5] Recent studies have indicated that primulasaponins, including this compound I, are major active compounds responsible for the wound-healing properties of the plant.[5]
Quantitative Data: Enzyme Inhibition
The wound-healing effects of this compound are partly attributed to its ability to inhibit enzymes that degrade the extracellular matrix, such as collagenase and elastase.
| Enzyme | Substrate | % Inhibition by Primulasaponin I methyl ester[5] |
| Collagenase | FALGPA | 29.65 |
| Elastase | AAAPVN | 38.92 |
Table 2: In vitro inhibitory activity of Primulasaponin I methyl ester against collagenase and elastase.[5]
Mechanism of Action: Inhibition of Matrix Metalloproteinases and NF-κB Pathway
The integrity of the skin and other tissues is maintained by the extracellular matrix (ECM), which is primarily composed of collagen and elastin. During inflammation and tissue injury, matrix metalloproteinases (MMPs) such as collagenase and elastase are upregulated, leading to ECM degradation. By inhibiting these enzymes, this compound can help preserve the structural integrity of the tissue and promote a more favorable environment for wound healing.[5]
Molecular docking studies have suggested that primulasaponins can bind to the active sites of collagenase and elastase, thereby inhibiting their enzymatic activity.[5]
Furthermore, the anti-inflammatory effects of many saponins are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Saponins can interfere with this pathway at various points, leading to a reduction in the inflammatory response.
Figure 2: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: In Vitro Collagenase Inhibition Assay
The ability of this compound to inhibit collagenase can be determined using a spectrophotometric assay.
-
Reagents:
-
Collagenase from Clostridium histolyticum
-
Substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
-
Tricine buffer
-
-
Procedure:
-
The assay is performed in a 96-well plate.
-
A solution of collagenase in Tricine buffer is pre-incubated with various concentrations of this compound for a set time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by adding the FALGPA substrate.
-
The decrease in absorbance at 345 nm, corresponding to the hydrolysis of the substrate, is monitored over time using a microplate reader.
-
A control reaction without the inhibitor is also run.
-
-
Data Analysis:
-
The percentage of collagenase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Other Potential Therapeutic Uses
While the anticancer and wound-healing properties of this compound are the most studied, preliminary evidence suggests its potential in other therapeutic areas.
-
Antiviral Activity: Saponins, in general, have been reported to possess antiviral properties.[1] However, specific studies on the antiviral activity of purified this compound are limited.
-
Neuroprotective Effects: The neuroprotective potential of saponins is an emerging area of research.[8] Their antioxidant and anti-inflammatory properties may contribute to their beneficial effects in neurodegenerative diseases. Further investigation into the specific effects of this compound on neuronal cells is warranted.
-
Expectorant and Secretolytic Activity: Extracts from Primula species, rich in saponins like this compound, are traditionally used in respiratory ailments for their expectorant and secretolytic effects.
Conclusion and Future Directions
This compound has demonstrated promising therapeutic potential, particularly in the fields of oncology and dermatology. Its cytotoxic effects against cancer cells and its ability to promote wound healing through enzyme inhibition and anti-inflammatory mechanisms make it a compelling candidate for further drug development.
Future research should focus on:
-
Determining the IC50 values of purified this compound in a broader range of cancer cell lines and in various anti-inflammatory and antiviral assays.
-
Elucidating the precise molecular mechanisms underlying its biological activities, including the specific signaling pathways it modulates.
-
Conducting in vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Exploring synergistic effects with existing therapeutic agents.
The comprehensive data and methodologies presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Frontiers | Anticancer potential of natural bioactive compounds saponins in glioblastoma multiforme [frontiersin.org]
- 3. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Saponins of Primula vulgaris Huds. Promote Wound Healing through Inhibition of Collagenase and Elastase Enzymes: in Vivo, in Vitro and in Silico Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Toxicity Profile of Primulic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. Primulic acid is a chemical compound that requires careful handling and thorough toxicological evaluation before any potential application. The information provided herein is a synthesis of available data and a guide to standard toxicological testing methodologies.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, such as Primula veris (cowslip) and Primula elatior.[1][2][3][4] Saponins are known for a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects, which makes them of interest for drug development.[5] However, a comprehensive understanding of their safety and toxicity is paramount.
Currently, publicly available safety research on pure this compound is limited.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies this compound 1 as "Acute toxicity, oral, Category 3," with the hazard statement H301: "Toxic if swallowed."[6][7] This classification underscores the need for a cautious approach and a more detailed toxicological assessment.
This technical guide summarizes the existing quantitative toxicity data for this compound and, due to the scarcity of specific studies, provides a framework for its comprehensive toxicological evaluation based on internationally recognized standard protocols, primarily the OECD Guidelines for the Testing of Chemicals.[8] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand the known risks and the required experimental procedures to fully characterize the safety profile of this compound.
Quantitative Toxicity Data
The available quantitative data on the toxicity of this compound is sparse and primarily focuses on acute toxicity. These findings are summarized in the table below.
| Test Type | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LDLo (Lowest Published Lethal Dose) | Mouse (rodent) | Oral | 200 mg/kg | [9] |
| LDLo (Lowest Published Lethal Dose) | Mouse (rodent) | Subcutaneous | 30 mg/kg | [9] |
| LDLo (Lowest Published Lethal Dose) | Mouse (rodent) | Intravenous | 15 mg/kg | [9] |
| Ecotoxicity | ||||
| EC50 (Median Effective Concentration) | Simocephalus expinosus s.l. (daphnid) | Aquatic | 6.9 mg/L (24 hours) | [10] |
Framework for Comprehensive Toxicological Assessment
A full safety and toxicity profile requires a battery of tests evaluating various endpoints. The following sections detail the standard experimental protocols that would be necessary to assess this compound according to current regulatory standards.
Acute Oral Toxicity
Acute oral toxicity tests are the first step in assessing the potential hazard of a substance after a single oral administration. The available LDLo data for this compound in mice suggests significant acute toxicity. A modern approach to confirm this and establish a more precise classification is the Acute Toxic Class Method.
This method is a stepwise procedure using a small number of animals to classify a substance into one of the GHS categories for acute toxicity.[9][11][12][13]
-
Principle: The test uses a stepwise procedure with a defined starting dose. The outcome (mortality or survival) in a small group of animals determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
-
Test Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[11] Animals are acclimatized to laboratory conditions for at least five days before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[11] Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested. The vehicle is chosen based on the solubility of the test substance (e.g., water, corn oil); the toxicological characteristics of the vehicle should be known.[11]
-
Administration of Doses: The substance is administered orally by gavage. A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any available information about the substance's toxicity. Given the existing data, a starting dose of 50 or 300 mg/kg might be appropriate.
-
Procedure:
-
Step 1: A group of 3 animals is dosed at the selected starting dose.
-
Subsequent Steps: The outcome in the first group determines the next step according to the defined procedure (see diagram below). If mortality occurs at a certain dose, the next lower dose is tested. If no mortality occurs, the next higher dose is tested. This continues until the criteria for classification are met.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[9]
-
Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.
-
Data Analysis: The method leads to a classification of the substance into a GHS category based on the observed mortality at specific dose levels.
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can cause genetic damage (mutations), which may lead to cancer or heritable defects. No genotoxicity data for this compound are currently available. The standard initial screening test is the bacterial reverse mutation assay (Ames test).
This in vitro assay uses specific strains of bacteria to test for a substance's ability to cause gene mutations.[7][14][15]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[14] The assay measures the ability of the test substance to cause a reverse mutation (reversion), restoring the bacteria's ability to synthesize the amino acid and thus grow on a medium lacking it.
-
Tester Strains: A standard set of strains is used to detect various types of mutations (e.g., frameshift and base-pair substitutions). Common strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[7]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix).[15] The S9 mix is a liver homogenate (usually from rats pre-treated with an enzyme inducer) that contains enzymes capable of converting pro-mutagens into active mutagens, simulating mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
Exposure: The test substance at several concentrations, the bacterial tester strain, and either the S9 mix or a control buffer are mixed with molten top agar (B569324).
-
Plating: This mixture is poured onto the surface of a minimal glucose agar plate (lacking the essential amino acid).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
-
Controls:
-
Negative (Vehicle) Control: The vehicle used to dissolve the test substance is tested to determine the background rate of spontaneous reversion.
-
Positive Controls: Known mutagens specific to each tester strain are used (with and without S9 activation) to confirm the sensitivity of the assay.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control and/or a reproducible increase at one or more concentrations.
Repeated Dose Toxicity
Repeated dose studies provide information on the potential health hazards from repeated exposure to a substance over a longer period. They are critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
This guideline is designed to characterize the toxicity profile of a substance following 28 days of repeated oral administration.[1][16][17][18]
-
Principle: The test substance is administered orally to several groups of experimental animals at different dose levels for 28 days. During and after the exposure period, animals are observed for signs of toxicity.
-
Test Animals: Young adult rats are the preferred species. At least 3 dose groups and a control group are used, with a minimum of 5 male and 5 female animals per group.[1][17]
-
Dose Level Selection: The highest dose should induce toxic effects but not death. Subsequent doses are typically spaced by a factor of 2 to 4. The lowest dose should ideally produce no evidence of toxicity (the NOAEL).
-
Administration: The substance is administered daily by oral gavage or by incorporation into the diet or drinking water.
-
Observations:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Detailed clinical examination, body weight, and food/water consumption measurements.[6]
-
End of Study: Hematology and clinical biochemistry parameters are analyzed from blood samples. A comprehensive assessment of sensory reactivity, grip strength, and motor activity is also performed.
-
-
Satellite Group (Optional): A recovery group, typically at the high dose and control levels, can be included. These animals are kept for an additional period (e.g., 14 days) after the treatment period to assess the reversibility of any observed toxic effects.[1]
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from all animals is preserved for histopathological examination.
-
Data Analysis: The data are evaluated to determine the nature of any toxic effects, the dose-response relationship, and the NOAEL.
Potential Mechanisms and Signaling Pathways of Toxicity
The specific molecular pathways affected by this compound are not known. However, as a saponin, its toxicity is likely related to its amphiphilic nature, allowing it to interact with and disrupt cell membranes.[10] This initial interaction can trigger a cascade of cellular stress responses.
General Mechanism of Saponin Cytotoxicity
Saponins can intercalate into the lipid bilayer of cell membranes, particularly interacting with cholesterol. This can lead to the formation of pores, increased membrane permeability, and eventual cell lysis.[10][19] At sub-lytic concentrations, this membrane disruption can initiate various intracellular signaling pathways.
Hypothesized Signaling Pathway for Saponin-Induced Toxicity
Based on general knowledge of saponin and cellular toxicology, a plausible signaling cascade leading to cell death (apoptosis) is outlined below.[8][19][20][21]
-
Membrane Interaction: this compound interacts with the plasma membrane, causing instability and permeabilization.
-
Oxidative Stress: This membrane stress can lead to the production of Reactive Oxygen Species (ROS) by mitochondria and other cellular enzymes.[19][22]
-
Mitochondrial Dysfunction: Increased ROS can damage mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3.
-
Apoptosis Execution: Active caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
-
Stress Kinase Pathways: Cellular stress can also activate signaling cascades like the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which can further promote apoptosis.[23]
Other Key Toxicological Endpoints
For a complete safety profile suitable for regulatory submission, several other endpoints would need to be investigated. These typically include:
-
Reproductive and Developmental Toxicity: (e.g., OECD 414, 421) - To assess potential adverse effects on fertility and fetal development.
-
Carcinogenicity: (e.g., OECD 451) - Long-term studies (typically 2 years in rodents) to evaluate the potential to cause cancer. Genotoxicity results often inform the need for these studies.
-
Skin Sensitization: (e.g., OECD 429, 442 series) - To assess the potential to cause an allergic skin reaction.
Conclusion
The available data on this compound is limited but indicates a clear potential for acute oral toxicity, classifying it as "Toxic if swallowed." There is a significant lack of data regarding its genotoxicity, repeated dose toxicity, and other critical endpoints. For any further development of this compound for therapeutic or other applications, a comprehensive toxicological evaluation following established international guidelines is mandatory. This guide provides the framework and detailed methodologies for the key studies required to build a robust safety profile, ensuring that potential risks to human health are thoroughly investigated and understood.
References
- 1. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 2. tursbad.hku.edu.tr [tursbad.hku.edu.tr]
- 3. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 2 | C59H96O27 | CID 74095087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ecetoc.org [ecetoc.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Unraveling the response of plant cells to cytotoxic saponins: Role of metallothionein and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. omicsonline.org [omicsonline.org]
- 23. anygenes.com [anygenes.com]
Primulic Acid: A Comprehensive Technical Review of the Research Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Primula genus, has garnered significant scientific interest for its diverse and promising pharmacological activities.[1][2] This technical guide provides an in-depth review of the existing research literature on this compound, with a focus on its core biological properties, experimental methodologies, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
This compound 1 is a colorless crystalline powder, largely insoluble in water but soluble in ethanol (B145695) and dichloromethane.[1] As a saponin, its structure is characterized by a triterpenoid aglycone linked to sugar moieties.[1] The primary source for the isolation of this compound is the primrose plant (Primula vulgaris and Primula elatior), where it can be extracted from the aerial parts, including leaves, stems, and flowers, using methods such as solvent extraction or ultrasonic-assisted extraction.[1][3]
Biological Activities and Quantitative Data
This compound is reported to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[1] However, a significant portion of the available research has been conducted on extracts of Primula species, which contain a mixture of compounds, including this compound. Data on the specific activities of isolated this compound is still emerging.
Antioxidant Activity
The antioxidant potential of extracts from Primula elatior, which is known to contain this compound, has been evaluated using standard in vitro assays. The following table summarizes the reported IC50 values for the radical scavenging activity of these extracts. It is important to note that these values reflect the combined activity of all components in the extracts and not solely that of this compound.
| Extract | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| P. elatior Ethanol Extract | DPPH | 575.7 ± 0.8638 | Ascorbic Acid | 0.9812 ± 0.2418 |
| P. elatior Water Extract | DPPH | 735.2 ± 0.7607 | Ascorbic Acid | 0.9812 ± 0.2418 |
| P. elatior Ethanol Extract | ABTS | 164.0 ± 0.74 | Gallic Acid | 12.88 ± 1.998 |
| P. elatior Water Extract | ABTS | 202.6 ± 0.85 | Gallic Acid | 12.88 ± 1.998 |
Data from a study on Primula elatior extracts.[4]
Cytotoxic and Anticancer Activity
Research into the anticancer properties of this compound is an active area of investigation. While direct IC50 values for isolated this compound against various cancer cell lines are not yet widely published, studies on a "primulasaponin" isolated from Jacquinia macrocarpa have demonstrated cytotoxic activity against the A549 human lung adenocarcinoma cell line.[5] The experimental protocol for such an assessment is outlined below.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature related to the analysis and biological evaluation of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound 1
A validated HPLC method has been established for the determination of this compound 1 content in Primulae extractum fluidum.[6]
-
Stationary Phase: C18 column
-
Mobile Phase: 0.2% H3PO4 and acetonitrile
-
Detection: UV at 254 nm
-
Limit of Detection (LOD): 10.41 µg/ml[6]
-
Limit of Quantification (LOQ): 34.69 µg/ml[6]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 200,000 cells/mL and incubate for 24 hours.[5]
-
Treatment: Add solutions of the test compound (e.g., primulasaponin) at various concentrations to the wells.[5]
-
Incubation: Incubate the plate for 48 hours.[5]
-
MTT Addition: Wash the cells with a phosphate (B84403) buffer solution (PBS 1X) and add 100 µL of DMEM and 10 µL of MTT solution (5 mg/mL in PBS 1X) to each well.[5]
-
Formazan (B1609692) Solubilization: Incubate for 4 hours to allow the formation of formazan crystals, then dissolve the crystals with 100 µL of acidified isopropanol.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.[5]
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash cells.
-
Fixation: Fix cells in cold 70% ethanol to permeabilize the membrane.
-
Staining: Treat cells with RNase to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash cells.
-
Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, research on structurally related natural products and extracts from Primula species suggests potential involvement of key signaling pathways in its anti-inflammatory and anticancer effects.
Potential Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation and cell proliferation.[7][8][9] Extracts from Primula vulgaris have been shown to reduce the levels of NF-κB and other pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated human dermal fibroblasts.[10] It is plausible that this compound, as a major constituent of these extracts, contributes to this activity by inhibiting the activation of these pathways.
Conclusion and Future Directions
This compound stands out as a natural compound with significant therapeutic potential, underscored by a range of reported biological activities. However, this review highlights a critical gap in the literature: a large portion of the research has been conducted on crude plant extracts rather than on the isolated and purified this compound. Consequently, there is a pressing need for further studies to elucidate the specific pharmacological effects and quantitative activity (e.g., IC50, EC50 values) of pure this compound in various disease models.
Future research should focus on:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation of high-purity this compound to facilitate rigorous pharmacological testing.
-
In-depth Biological Evaluation: Comprehensive studies to determine the specific anticancer, anti-inflammatory, antiviral, and antioxidant activities of isolated this compound, including the determination of dose-response relationships and efficacy in relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action. This includes investigating its effects on key inflammatory and cell proliferation pathways such as NF-κB and MAPK.
-
Safety and Toxicology: Thorough assessment of the safety profile and potential toxicity of this compound to establish its therapeutic window.[1]
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent for a range of human diseases.
References
- 1. This compound 1 [chembk.com]
- 2. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. idhealthscience.com [idhealthscience.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
extraction and isolation of Primulic acid from Primula root
An Application Note on the Extraction and Isolation of Primulic Acid from Primula Root
Introduction
This compound I (also known as primulasaponin (B591417) I) is a prominent triterpenoid (B12794562) saponin (B1150181) found in the roots and rhizomes of Primula species, particularly Primula elatior and Primula veris.[1][2] These plants have a long history in traditional medicine, primarily used for their expectorant properties in treating coughs and respiratory ailments.[1][3] The biological activity of Primula root extracts is largely attributed to their high saponin content, which can be up to 10-15%.[1][3] this compound I, as a key active component, has garnered interest for its potential anti-inflammatory, antioxidant, antiviral, and antitumor activities, making it a valuable compound for pharmaceutical research and drug development.[4] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Primula root, intended for researchers, scientists, and professionals in drug development.
Materials and Equipment
Reagents and Consumables:
-
Dried, powdered root of Primula elatior or Primula veris
-
Methanol (B129727) (HPLC grade and analytical grade)
-
Ethanol (analytical grade)
-
n-Hexane (analytical grade)
-
n-Butanol (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Vanillin
-
Sulfuric acid
-
Deionized water
-
This compound I analytical standard
-
Silica (B1680970) gel for column chromatography
-
C18 Solid-Phase Extraction (SPE) cartridges
-
TLC plates (Silica gel 60 F₂₅₄ or RP-18)
-
0.22 µm syringe filters
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Liquid chromatography system (for purification)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Glassware (beakers, flasks, graduated cylinders)
-
Heating mantle or water bath
-
TLC development chamber and sprayer
Experimental Protocols
Protocol 1: Extraction of Crude Saponin Fraction
This protocol describes a general method for extracting total saponins (B1172615) from the powdered root material.
-
Plant Material Preparation:
-
Obtain dried roots and rhizomes of Primula sp.
-
Grind the material into a fine powder using a mill.
-
-
Defatting (Optional but Recommended):
-
To remove lipophilic substances that can interfere with saponin isolation, perform a preliminary extraction with a nonpolar solvent.[5]
-
Macerate or perform Soxhlet extraction on the powdered root material with n-hexane for 4-6 hours.
-
Discard the n-hexane fraction and air-dry the plant powder to remove residual solvent.
-
-
Saponin Extraction:
-
The extraction can be performed using several methods. 50% aqueous methanol has been shown to be an effective solvent system for saponins.[6]
-
Method A: Maceration:
-
Soak the defatted plant powder in 50-70% aqueous methanol (e.g., 1:10 solid-to-solvent ratio, w/v).
-
Allow to stand for 24-48 hours at room temperature with occasional stirring.
-
-
Method B: Ultrasonic-Assisted Extraction (UAE):
-
Suspend the defatted plant powder in 50% aqueous methanol (1:10 w/v).
-
Place the suspension in an ultrasonic bath and sonicate for 10-minute intervals, repeated five times.[6]
-
-
Filtration and Concentration:
-
After extraction, separate the extract from the solid plant material by vacuum filtration.
-
Combine the liquid extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated crude extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction with water-saturated n-butanol (1:1 v/v) three times.[5] Saponins will partition into the n-butanol layer.
-
Combine the n-butanol fractions and evaporate to dryness using a rotary evaporator to yield the crude saponin extract.
-
Protocol 2: Isolation and Purification of this compound I
This protocol outlines the purification of this compound I from the crude saponin extract using chromatographic techniques.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the crude saponin extract in a minimal amount of 70% methanol.[7]
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the saponin fraction with increasing concentrations of methanol (e.g., 50% and 70%).[7] Collect the fractions.
-
Monitor the fractions using TLC to identify those containing this compound.
-
-
Column Chromatography (LC):
-
Combine and concentrate the this compound-rich fractions from SPE.
-
Prepare a silica gel column packed with a suitable solvent system, such as ethyl acetate/acetic acid/water (5/1/1, v/v/v).[7]
-
Apply the concentrated extract to the top of the column.
-
Elute the column with the same mobile phase, collecting fractions sequentially.
-
Analyze the collected fractions by TLC to identify and pool those containing pure this compound I.
-
Evaporate the solvent from the pooled fractions to obtain the isolated compound.
-
Protocol 3: Analytical Quantification by HPLC
This protocol details the method for quantifying this compound I in an extract using reverse-phase HPLC.[1][2]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound I standard at a concentration of 1.0 mg/mL in methanol.[1] Create a series of calibration standards by diluting the stock solution (e.g., 50 to 150 µg/mL).[2]
-
Sample Solution: Accurately weigh a known amount of the extract (e.g., 5 g of liquid extract), dissolve it in methanol in a volumetric flask (e.g., 50 mL), and filter through a 0.22 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of 0.2% aqueous phosphoric acid and acetonitrile (60:40 v/v).[1][2]
-
Flow Rate: 1.25 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 195 nm.[1]
-
-
Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound I peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound I in the sample using the regression equation from the calibration curve.
-
Data Presentation
The following tables summarize quantitative data derived from cited literature for the analysis of this compound I.
Table 1: HPLC Method Validation Parameters for this compound I Quantification
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 10.41 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 34.69 µg/mL | [1][2] |
| Linearity Range | 50 - 150 µg/mL |[2] |
Table 2: Example Content of this compound I in Primula Extracts
| Plant Source / Extract Type | Method | This compound I Content | Reference |
|---|---|---|---|
| Primulae extractum fluidum | HPLC-UV | 0.2793 mg/g of extract (0.02793%) | [1][2] |
| Primula grandis L. (roots) | UHPLC-MS | 15-20% of root dry mass | [7] |
| Primula veris L. (roots) | LC-ELSD | Up to 14.9% (total saponins) |[6] |
Visualizations
The following diagrams illustrate the workflow for the extraction and analysis of this compound.
Caption: Workflow for Crude Saponin Extraction from Primula Root.
Caption: Purification and Analysis Workflow for this compound I.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. researchgate.net [researchgate.net]
- 3. oamjms.eu [oamjms.eu]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Search of High-Yielding and Single-Compound-Yielding Plants: New Sources of Pharmaceutically Important Saponins from the Primulaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Primulic Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
Primulic acid 1 (PA1), a prominent triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, is a key active component responsible for the therapeutic effects of Primula extracts, which are commonly used in herbal medicine for respiratory ailments.[1][2] Accurate and reliable quantification of this compound 1 is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of saponins (B1172615) due to its speed, selectivity, and sensitivity.[1] This application note provides a detailed protocol for the quantification of this compound 1 in Primulae extractum fluidum using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of acidified water and acetonitrile).[1][2] this compound 1, a relatively nonpolar molecule, is retained on the C18 column and then eluted by the organic mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at a specific wavelength.[1]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a UV/VIS detector (e.g., Shimadzu Prominence)[1]
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
Chromatographic Column:
-
C18 column (250 x 4.6 mm, 5 µm particle size)[1]
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1.0 mg/mL):
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations in the range of 50 to 150 µg/mL.[1]
-
Sample Preparation (Primulae extractum fluidum)
-
Accurately weigh 5 g of the liquid extract of primula root (Primulae extractum fluidum).[1]
-
Transfer the extract to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method
The following table summarizes the chromatographic conditions for the analysis of this compound 1.
| Parameter | Condition |
| Stationary Phase | C18 column (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.2% H₃PO₄ in water and Acetonitrile (60:40 v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1.25 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 195 nm[1] |
Quantification
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound 1 peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound 1 in the sample using the regression equation obtained from the calibration curve.[1]
Data Presentation
The performance of the described HPLC method was validated, and the key quantitative data are summarized in the table below.[1]
| Parameter | Value |
| Linearity Range | 50 - 150 µg/mL[1] |
| Limit of Detection (LOD) | 10.41 µg/mL[1] |
| Limit of Quantification (LOQ) | 34.69 µg/mL[1] |
Visualizations
Caption: General workflow for the HPLC quantification of this compound 1.
Caption: Detailed sample preparation workflow for this compound 1 analysis.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Primulic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid, a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) found in plants of the Primula genus, and its derivatives are of significant interest to the pharmaceutical and natural product research communities. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] Accurate and sensitive quantification of this compound and its derivatives in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and investigation of their mechanisms of action. This document provides detailed application notes and protocols for the analysis of this compound and its key derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of this compound I and its common derivative, this compound II. These parameters are essential for setting up a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters for this compound I
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Putative Fragmentation | Ionization Mode |
| This compound I | 1103.6 (calculated for [M-H]⁻) | Optimization Required | Loss of sugar moieties | Negative |
| This compound I | 1127.6 (for [M+Na]⁺) | 669.2 | Loss of glycosyl group | Positive |
Note: The precursor ion for negative mode is based on the molecular weight of this compound I (1104.57 g/mol ). Further experimental optimization is required to determine the most abundant and stable product ions for MRM analysis.
Table 2: Mass Spectrometry Parameters for this compound II
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Putative Fragmentation | Ionization Mode |
| This compound II | 1235.6 (calculated for [M-H]⁻) | 924.0 | Loss of a sugar moiety | Negative |
| This compound II | 1235.6 (calculated for [M-H]⁻) | 465.0 | Cleavage of glycosidic bonds | Negative |
Note: The precursor ion for negative mode is based on the molecular weight of this compound II. The product ions are based on published fragmentation data.[2] Collision energy for these transitions requires optimization.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible LC-MS/MS analysis. The following is a general procedure for the extraction of this compound and its derivatives from plant material.
Protocol for Extraction from Primula Root Powder:
-
Weighing: Accurately weigh 1.0 g of dried and powdered Primula root material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of 70% methanol (B129727) in water.
-
Extraction: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-5) on the remaining plant material and combine the supernatants to maximize recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilution: Depending on the expected concentration, the sample may need to be diluted with the initial mobile phase conditions to fall within the calibration curve range.
Liquid Chromatography (LC) Method
The following LC method is a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The following parameters should be used as a starting point for developing a quantitative MS method. Optimization, particularly of the collision energy, is crucial for achieving the best sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions & Collision Energy | See Tables 1 & 2. Collision energy should be optimized for each transition. A starting point for this compound I ([M+Na]⁺) is 20 V.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its derivatives.
Putative Anti-inflammatory Signaling Pathway
This compound and other saponins (B1172615) from Primula species are known for their anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.
References
Application Notes: Protocol for Primulic Acid Cytotoxicity Assay
Introduction
Primulic acid, a triterpenoid (B12794562) saponin, is a natural compound found in plants of the Primula genus. Extracts from Primula species have been investigated for various pharmacological activities, including cytotoxic effects against cancer cell lines.[1][2] Assessing the cytotoxicity of compounds like this compound is a critical first step in drug discovery and toxicology. This document provides detailed protocols for evaluating the cytotoxic effects of this compound using three standard cell-based assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay. These methods allow for the quantitative assessment of cell viability, proliferation, and membrane integrity.
General Experimental Workflow
The overall process for assessing the cytotoxicity of this compound follows a standardized workflow, from cell culture preparation to data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Data Presentation
The cytotoxic potential of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. Results should be summarized in a clear, tabular format for easy comparison across different cell lines and time points.
Table 1: Example IC50 Values for Primula-Related Compounds
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Primula vulgaris Flower Extract | HeLa (Cervical Cancer) | MTT | 72h | 182.4 µg/mL | [3] |
| Primula vulgaris Flower Extract | WiDr (Colon Cancer) | MTT | 72h | 191.8 µg/mL | [2] |
| Primula vulgaris Flower Extract | A549 (Lung Cancer) | MTT | 72h | 338.4 µg/mL | [2] |
| Primulasaponin | A549 (Lung Cancer) | MTT | 48h | 13.6 µM | [4] |
| Primulasaponin | HeLa (Cervical Cancer) | MTT | 48h | 23.5 µM | [4] |
Note: Data for purified this compound may vary. This table serves as an example for data presentation.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to purple formazan (B1609692) crystals.[5]
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][7]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight (or until ~70% confluent) at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to total cellular protein content.[8][9]
Materials:
-
Target cells in culture
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold (10% w/v)[9]
-
SRB solution (0.4% w/v in 1% acetic acid)[9]
-
Wash solution (1% v/v acetic acid)[8]
-
Solubilization buffer (10 mM Tris base, pH 10.5)[9]
-
96-well plates
-
Microplate reader (absorbance at 515-540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.[10]
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove TCA and unbound dye.[8][11] Air dry the plates completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[11] Air dry the plates again.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base to each well to dissolve the protein-bound dye.[9] Place the plate on a shaker for 5-10 minutes.
-
Data Acquisition: Measure the optical density (OD) at ~515 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[12][13]
Materials:
-
Target cells in culture
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis Buffer (e.g., 10X Triton X-100, often provided in the kit) for maximum LDH release control[13]
-
96-well plates (one for cell culture, one for the assay)
-
Microplate reader (absorbance at 490 nm)[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT protocol. Set up additional control wells:
-
Incubation: Incubate the plate for the desired duration at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 100 µL of supernatant from each well to a new 96-well assay plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the assay plate containing the supernatant.[13]
-
Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.[13][15]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Potential Signaling Pathway
Saponins, including those from Primula species, have been shown to induce apoptosis by affecting the mitochondrial membrane potential.[3] A plausible mechanism for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway.
Caption: A potential signaling pathway for this compound cytotoxicity.
References
- 1. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. biomedscidirect.com [biomedscidirect.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Primulic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of Primulic acid. The protocols outlined below are based on standard laboratory procedures for assessing key inflammatory mediators and signaling pathways. While this compound, a natural saponin (B1150181) found in Primula species, is reported to possess anti-inflammatory potential, specific quantitative data on the pure compound is limited in publicly available literature.[1] The following sections offer detailed methodologies to enable researchers to generate such data and elucidate the mechanisms of action of this compound.
Data Presentation
A crucial aspect of evaluating an anti-inflammatory compound is the quantitative assessment of its inhibitory activity. Researchers should aim to determine the half-maximal inhibitory concentration (IC50) for various inflammatory markers. The following table provides a template for summarizing such experimental data.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Markers in vitro
| Assay Target | Cell Line | Inducer (e.g., LPS) Concentration | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | User-defined | To be determined | L-NAME | User-defined |
| TNF-α Secretion | RAW 264.7 | User-defined | To be determined | Dexamethasone | User-defined |
| IL-6 Secretion | RAW 264.7 | User-defined | To be determined | Dexamethasone | User-defined |
| IL-1β Secretion | RAW 264.7 | User-defined | To be determined | Dexamethasone | User-defined |
| Reactive Oxygen Species (ROS) | RAW 264.7 | User-defined | To be determined | N-Acetylcysteine | User-defined |
Note: The IC50 values for this compound are to be determined experimentally. The positive controls and their concentrations may vary depending on the specific assay and laboratory standards.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
Application Notes and Protocols for Hemolytic Activity Assay of Primulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid is a triterpenoid (B12794562) saponin (B1150181) found in various species of the Primula genus, which have been used in traditional medicine.[1][2] Saponins (B1172615) are a diverse group of naturally occurring glycosides known for their characteristic foaming properties and various biological activities, including expectorant, anti-inflammatory, and antimicrobial effects.[1][3][4] A key feature of many saponins is their ability to induce hemolysis, the lysis of red blood cells (erythrocytes).[5][6] This hemolytic activity is a critical parameter to assess during the preclinical evaluation of any saponin-based drug candidate due to its potential toxicity.
These application notes provide a comprehensive overview and a detailed protocol for conducting a hemolytic activity assay for this compound. The provided methodology will enable researchers to determine the hemolytic potential of this compound and to establish its dose-response relationship, typically expressed as the HD50 value (the concentration that causes 50% hemolysis).
Mechanism of Saponin-Induced Hemolysis
Saponins are amphiphilic molecules, possessing both a hydrophobic (triterpenoid or steroid) aglycone and a hydrophilic sugar chain. This structure allows them to interact with cell membranes. The primary mechanism of saponin-induced hemolysis involves the interaction of the hydrophobic portion of the saponin with cholesterol molecules embedded within the erythrocyte membrane. This interaction leads to the formation of pores or defects in the membrane, disrupting its integrity. The resulting increase in membrane permeability allows for the leakage of intracellular components, most notably hemoglobin, leading to cell lysis.[5]
References
- 1. oamjms.eu [oamjms.eu]
- 2. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajas.ubt.edu.al [ajas.ubt.edu.al]
- 5. Hemolysis of human erythrocytes with saponin affects the membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Primulic Acid as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulic acid, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Primula genus, is a key bioactive compound recognized for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] Accurate quantification of this compound in plant extracts, herbal formulations, and other matrices is crucial for quality control, standardization, and pharmacological studies. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in analytical assays. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in phytochemical analysis, specifically employing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Product Information: this compound phyproof® Reference Substance
This compound is available as a primary reference standard, often under the brand name phyproof®. These standards are characterized by their certified absolute purity, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities.[2][3][4]
Table 1: Physicochemical Properties of this compound Reference Standards
| Property | This compound I | This compound II |
| Molecular Formula | C₅₄H₈₈O₂₃[3] | C₅₉H₉₆O₂₇[4] |
| Molecular Weight | 1105.26 g/mol [3] | 1237.38 g/mol [4] |
| CAS Number | 65312-86-9[3] | 208599-88-6[4] |
| Assay (HPLC) | ≥75.0%[3] | ≥80.0%[4] |
| Storage | −20°C[3][4] | −20°C[4] |
| Appearance | Colorless crystalline powder[5] | Not specified |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, pyridine.[5][6] Almost insoluble in water.[5] | Not specified |
Application 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantitative analysis of this compound in various samples.[7] The following protocol is based on established methods for the analysis of this compound 1 in Primulae extractum fluidum.[2][3]
Experimental Protocol: HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of 0.2% phosphoric acid in water and acetonitrile (B52724) (60:40 v/v).[2]
-
Flow Rate: 1.25 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 195 nm.[2]
-
Injection Volume: 20 µL.[2]
2. Preparation of Standard Solutions:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Use an ultrasonic bath for 15 minutes to ensure complete dissolution.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the range of 50 to 150 µg/mL.[2]
3. Sample Preparation (Example: Liquid Extract of Primula root):
-
Accurately weigh 5 g of the liquid extract and dissolve it in methanol in a 50 mL volumetric flask.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 2: HPLC Method Validation Parameters for this compound 1 Analysis
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL[2] |
| Detection Limit (LD) | 10.41 µg/mL[3] |
| Quantification Limit (LQ) | 34.69 µg/mL[3] |
Experimental Workflow: HPLC Quantification
Caption: Workflow for the quantification of this compound using HPLC.
Application 2: Qualitative and Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique for the rapid screening and quantification of this compound in plant extracts.
Experimental Protocol: HPTLC
1. Instrumentation and Materials:
-
HPTLC Plates: Silica gel 60 F₂₅₄ plates (20 x 10 cm).
-
Sample Applicator: Automated band-wise applicator.
-
Developing Chamber: Twin-trough chamber.
-
Derivatization Reagent: Vanillin-sulfuric acid reagent (0.5 g vanillin (B372448) in 80 mL sulfuric acid and 20 mL ethanol).[2]
-
Documentation System: HPTLC imaging and documentation system.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in methanol.[2]
-
Sample Solution: Dissolve a known amount of the plant extract in methanol. For a liquid extract, 1 mL from 5 g of the extract can be dissolved in a 10 mL volumetric flask with methanol.[2]
3. Chromatographic Development:
-
Plate Preparation: Pre-wash the HPTLC plates by developing with methanol and dry in an oven.
-
Application: Apply the standard and sample solutions as bands (e.g., 8 mm band length).
-
Mobile Phase: A suitable mobile phase for the separation of saponins.
-
Development: Develop the plate in a saturated twin-trough chamber to a migration distance of 70 mm.
-
Drying: Dry the plate thoroughly after development.
4. Detection and Documentation:
-
UV Detection: Examine the dried plate under UV light at 254 nm.
-
Derivatization: Spray the plate with the vanillin-sulfuric acid reagent and heat it until the spots are visualized.
-
Documentation: Capture images of the plate under UV 254 nm and white light after derivatization.
-
Quantification: Use a TLC scanner to measure the peak areas of the spots and quantify against the standard.
Experimental Workflow: HPTLC Analysis
References
- 1. openpub.fmach.it [openpub.fmach.it]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. researchgate.net [researchgate.net]
- 4. hptlc-association.org [hptlc-association.org]
- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Primulic Acid in Wound Healing Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Primulic acid, a key saponin (B1150181) derived from plants of the Primula genus, has emerged as a compound of interest in dermatological and pharmacological research. Historically, extracts from Primula vulgaris have been utilized in folk medicine for treating skin inflammation and damage.[1][2] Scientific investigations have begun to validate these traditional uses, highlighting the potential of its bioactive constituents, such as this compound and related saponins, in promoting wound healing. These compounds appear to exert their effects by modulating key enzymatic activities involved in tissue remodeling.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in wound healing.
Mechanism of Action
The primary mechanism identified for the wound healing potential of primula saponins, including this compound, is the inhibition of key enzymes that degrade the extracellular matrix (ECM). Specifically, they have been shown to inhibit collagenase and elastase.[1] By preventing the breakdown of collagen and elastin, this compound helps preserve the structural integrity of the newly formed tissue during the remodeling phase of wound healing, leading to improved outcomes.
References
Application Notes and Protocols: Antibacterial Properties of Primulic Acid Against Vancomycin-Resistant Enterococci (VRE)
Disclaimer: As of the latest literature review, there is no specific scientific data available on the antibacterial properties of Primulic acid against Vancomycin-Resistant Enterococci (VRE). The following application notes and protocols are provided as a general framework for researchers and scientists to investigate the potential of novel compounds, such as this compound, against VRE, based on established methodologies for similar natural products.
Introduction
Vancomycin-Resistant Enterococci (VRE) have emerged as significant nosocomial pathogens, posing a considerable therapeutic challenge due to their intrinsic and acquired resistance to multiple antibiotics. The exploration of novel antimicrobial agents is crucial to combat the rising threat of VRE infections. Natural products, such as triterpenoid (B12794562) saponins (B1172615) like this compound, represent a promising source of new antibacterial compounds. This document outlines detailed protocols for the evaluation of the in vitro antibacterial activity of this compound against VRE.
Quantitative Data Summary
Effective data presentation is critical for the comparison of antibacterial efficacy. The following tables are templates for summarizing key quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against VRE Strains
| VRE Strain | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| E. faecium 1 | >256 | Data to be determined | 2 | 4 |
| E. faecalis 1 | >256 | Data to be determined | 2 | 1 |
| E. faecium 2 | 128 | Data to be determined | 1 | 2 |
| E. faecalis 2 | 64 | Data to be determined | 2 | 1 |
Table 2: Time-Kill Assay of this compound Against VRE Strain (e.g., E. faecium 1)
| Time (hours) | Control (No Drug) | This compound (1x MIC) | This compound (2x MIC) | This compound (4x MIC) | Vancomycin (MIC) |
| 0 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
| 2 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
| 4 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
| 8 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
| 12 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
| 24 | CFU/mL | CFU/mL | CFU/mL | CFU/mL | CFU/mL |
Table 3: Synergy Testing of this compound with Standard Antibiotics Against VRE (Checkerboard Assay)
| VRE Strain | Antibiotic | This compound MIC Alone (µg/mL) | Antibiotic MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. faecium 1 | Daptomycin | Data | Data | Data | Data | Calculate | Synergy, etc. |
| E. faecalis 1 | Linezolid | Data | Data | Data | Data | Calculate | Synergy, etc. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antibacterial properties of this compound against VRE.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
VRE strains (e.g., clinical isolates of Enterococcus faecium and Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Standard antibiotics (Vancomycin, Linezolid, Daptomycin) for control
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture VRE strains on appropriate agar (B569324) plates overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 256 µg/mL).
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound and control wells.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
VRE strain
-
CAMHB
-
This compound
-
Sterile test tubes
-
Incubator shaker
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Procedure:
-
Preparation:
-
Prepare a logarithmic phase culture of the VRE strain in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL in several flasks containing CAMHB.
-
-
Drug Addition:
-
Add this compound to the flasks at concentrations corresponding to 0x (control), 1x, 2x, and 4x the predetermined MIC.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Checkerboard Synergy Assay
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with a conventional antibiotic.
Materials:
-
VRE strain
-
CAMHB
-
This compound
-
Standard antibiotic (e.g., Daptomycin or Linezolid)
-
96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the standard antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
-
Inoculation:
-
Inoculate the plate with the VRE strain at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for MIC Determination.
Caption: Time-Kill Assay Workflow.
Caption: Hypothetical Synergistic Pathway.
Application Note: Formulation Strategies for In Vivo Studies of Primulic Acid
Introduction
Primulic acid, a triterpenoid (B12794562) saponin (B1150181) extracted from Primula species, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, antiviral, and antitumor activities.[1] Despite its promising pharmacological profile, the progression of this compound from in vitro discovery to in vivo validation is significantly hampered by its poor aqueous solubility.[1] This characteristic poses a substantial challenge for achieving adequate bioavailability following oral administration, a preferred route for many therapeutic agents due to patient compliance and ease of administration.[2][3] This application note provides a comprehensive overview of formulation strategies to enhance the oral bioavailability of this compound for robust in vivo studies, targeting researchers, scientists, and professionals in drug development.
Challenges in the Oral Delivery of this compound
The primary obstacle in the development of an oral dosage form for this compound is its low water solubility.[1] Poorly soluble compounds often exhibit low dissolution rates in the gastrointestinal (GI) tract, leading to incomplete absorption and high inter-individual variability in plasma concentrations.[2][4] To overcome these limitations, various formulation approaches can be employed to improve the solubility and/or dissolution rate of this compound, thereby enhancing its systemic exposure and ensuring reliable and reproducible results in in vivo experiments.
Recommended Formulation Approaches
Several formulation strategies are available for enhancing the solubility and bioavailability of poorly soluble drugs like this compound. The selection of an appropriate strategy depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.
-
Co-solvent Systems: A straightforward approach involves the use of co-solvents, which are mixtures of water-miscible solvents that increase the solubility of hydrophobic drugs.[2] For this compound, which is soluble in ethanol (B145695) and dichloromethane, a co-solvent system could be a viable option for preclinical oral gavage studies.[1] However, the concentration of organic solvents must be carefully optimized to avoid toxicity in animal models.
-
Surfactant-based Formulations: Surfactants can enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[5] Non-ionic surfactants such as Tween 80 and Span are commonly used in oral formulations.[5] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug absorption.[5]
-
Lipid-based Drug Delivery Systems (LBDDS): Lipophilic compounds can be formulated in lipid-based systems to improve their oral bioavailability.[4] These formulations can enhance lymphatic transport and reduce first-pass metabolism.[4]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[6] Amorphous solid dispersions can significantly increase the dissolution rate and apparent solubility of a drug.[6] Polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are common carriers.[5]
-
Nanosuspensions: Reducing the particle size of a drug to the nanometer range increases its surface area, leading to a higher dissolution velocity.[2] Nanosuspensions are typically stabilized by surfactants or polymers.
Protocol: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a co-solvent-based formulation of this compound suitable for oral administration in preclinical rodent models.
Materials and Reagents:
-
This compound
-
Ethanol (USP grade)
-
Propylene (B89431) glycol (USP grade)
-
Tween 80 (polysorbate 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Analytical balance
-
pH meter
Procedure:
-
Vehicle Preparation:
-
In a glass beaker, combine ethanol and propylene glycol in a 1:1 ratio (v/v).
-
Add Tween 80 to the co-solvent mixture to a final concentration of 5% (v/v).
-
Stir the mixture on a magnetic stirrer until a homogenous solution is obtained. This will be the formulation vehicle.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).
-
Slowly add the weighed this compound to the prepared vehicle while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied to facilitate dissolution.
-
Once dissolved, add purified water dropwise while stirring to reach the final desired volume. The final concentration of the organic solvents should be kept as low as possible. A typical final composition might be 10% ethanol, 10% propylene glycol, 5% Tween 80, and 75% water.
-
Measure and record the final pH of the formulation.
-
-
Quality Control:
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Confirm the final concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Illustrative Pharmacokinetic Data
Since no specific pharmacokinetic data for this compound is publicly available, the following table provides an illustrative example of how such data for different formulations could be presented.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | < 5 |
| Co-solvent Formulation | 350 ± 90 | 1.5 ± 0.5 | 1800 ± 450 | 25 |
| SEDDS Formulation | 800 ± 200 | 1.0 ± 0.3 | 4500 ± 1100 | 65 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a this compound formulation.
Experimental Design:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable solubilizing vehicle) for bioavailability calculation.
-
Group 2: Oral gavage administration of the this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) will be calculated using non-compartmental analysis software. The absolute oral bioavailability (F%) will be calculated using the following formula:
F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway that could be investigated for this compound and the experimental workflow for the described in vivo pharmacokinetic study.
References
Application Notes and Protocols for Saponin Profiling in Primula Species
Introduction
Primula species, commonly known as primroses, are medicinal plants recognized for their rich content of triterpenoid (B12794562) saponins (B1172615), particularly in their roots and rhizomes.[1] These saponins, with primulasaponin (B591417) I (also known as primula acid 1) being a major component, are credited with the plant's secretolytic and expectorant properties, making Primula extracts a key ingredient in herbal remedies for coughs and bronchitis.[1][2][3] Given the therapeutic importance and the variability of saponin (B1150181) content—which can range from 2% to over 15% depending on the species and plant part—robust and reliable analytical techniques are crucial for the quality control of raw materials, extracts, and finished pharmaceutical products.[4][5]
This document provides detailed application notes and protocols for the key analytical techniques used in the qualitative and quantitative analysis of saponins in Primula species, tailored for researchers, scientists, and professionals in drug development.
Key Analytical Techniques
The profiling of triterpenoid saponins in Primula is primarily accomplished using chromatographic techniques. Due to the lack of a strong chromophore in many saponins, detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred over standard UV detection.[4][5]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
Application Note: HPLC and UHPLC are the most powerful and widely used techniques for the separation, identification, and quantification of saponins in Primula extracts.[3] These methods offer high resolution and sensitivity. When coupled with various detectors, they provide comprehensive qualitative and quantitative data.
-
Detectors:
-
Diode Array Detector (DAD)/UV Detector: While saponins generally lack strong UV absorption, they can be detected at low wavelengths (~210 nm).[5][6] This method is less specific and sensitive compared to others.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile compounds and is well-suited for saponins as it does not require a chromophore.[5][6] It is a reliable choice for quantification when reference standards are available.
-
Mass Spectrometry (MS): Coupling LC with MS (LC-MS) or high-resolution MS (HRMS) is the gold standard for saponin analysis.[2][4] It provides structural information, allows for the identification of known and novel saponins based on their mass-to-charge ratio (m/z) and fragmentation patterns, and offers exceptional sensitivity and specificity for quantification.[1][4] Techniques like UHPLC-ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) are particularly effective.[4]
-
Experimental Protocol: UHPLC-ESI-HRMS for Saponin Quantification
This protocol is based on methodologies developed for the comprehensive analysis of saponins like primulasaponin I, primulasaponin II, and sakurasosaponin (B1680742) in various Primulaceae members.[4]
A. Sample Preparation and Extraction:
-
Plant Material: Collect Primula roots, wash carefully to remove soil, and dry at room temperature in the shade.[4]
-
Grinding: Grind the dried roots into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 100-125 mg of the powdered root material.[6]
-
Perform extraction using a suitable solvent. Maceration with 70% methanol (B129727) or ultrasonication with 50% aqueous methanol are effective methods.[4][6] For ultrasonication, sonicate the sample with 10 mL of 50% methanol for 10 minutes, repeating the process five times.[6]
-
Combine the supernatants after centrifugation (e.g., 10 min at 3000 rpm).[6]
-
-
Filtration and Dilution:
B. Instrumentation and Conditions:
-
Instrument: A UHPLC system coupled with an ESI-HRMS detector.
-
Column: A reversed-phase column, such as a Waters Acquity HSS T3 (1.8 µm, 100 mm × 2.1 mm), is suitable.[7]
-
Mobile Phase:
-
A: Water with an additive like 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might run from 5-95% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: Approximately 0.3-0.4 mL/min.
-
MS Detector Settings (Negative ESI Mode):
C. Method Validation:
-
For quantitative analysis, the method should be validated for specificity, linearity, range, precision (intra- and inter-day variation), accuracy, and stability.[3][4]
-
Linearity: Prepare calibration curves using isolated standards of the target saponins (e.g., primulasaponin I) at multiple concentration levels (e.g., 1, 10, and 100 µg/mL).[4]
-
Precision and Accuracy: Assess by analyzing replicates at low, medium, and high concentrations over several days. Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <5%).[4][5]
High-Performance Thin-Layer Chromatography (HPTLC)
Application Note: HPTLC is a rapid, cost-effective, and high-throughput technique suitable for the simultaneous analysis of multiple samples.[1][8] It serves as an excellent tool for initial screening, quality control, and fingerprinting of Primula extracts. When coupled with a densitometer, HPTLC allows for the quantification of major saponins.[8] Post-chromatographic derivatization with a reagent like vanillin-sulfuric acid produces colored spots, enabling visualization and densitometric measurement.[1]
Experimental Protocol: HPTLC-Densitometry for Quantification of Primulasaponins
This protocol is adapted from a validated method for the determination of primulasaponin I and II.[1][8]
A. Sample and Standard Preparation:
-
Sample Preparation: Prepare a methanolic extract of the Primula root as described for HPLC. Dissolve 5 g of a liquid extract in methanol in a 50 mL volumetric flask.[3][9]
-
Standard Preparation: Prepare standard solutions of primulasaponin I and II in methanol at concentrations ranging from 150 to 450 ng/band for the calibration curve.
B. Instrumentation and Conditions:
-
Plates: HPTLC silica (B1680970) gel 60 F₂₅₄ plates (20 cm × 10 cm).[8]
-
Application: Apply samples and standards as 8 mm bands using an automated applicator.
-
Mobile Phase (Solvent System): Ethyl acetate:water:formic acid (5:1:1, v/v/v).[8]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Derivatization: Dry the plate and spray with vanillin (B372448) reagent. Heat at 110°C for 5-10 minutes until colored spots appear.
-
Densitometry:
-
Scan the plate using a densitometer in reflectance mode.
-
Detection Wavelength: 540 nm.[1]
-
Quantify the saponins by comparing the peak areas from the sample chromatograms with the calibration curve generated from the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of saponins.[10] While not typically used for routine quantification, it is essential for identifying new saponins or confirming the identity of isolated compounds.[4][11] 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the aglycone structure and the sequence and linkage of the sugar moieties.[4][11] For quantitative purposes (qNMR), it can be highly accurate without the need for identical reference standards, but requires higher sample purity and concentration.
Quantitative Data Summary
The saponin content in Primula species varies significantly. The following table summarizes quantitative data from various studies.
| Primula Species | Plant Part | Saponin(s) Measured | Concentration (% of dry weight) | Analytical Method | Reference |
| Primula veris | Roots | Total Saponins | Up to 14.9% | LC-ELSD-MS | [5][6] |
| Primula grandis | Roots | Primulasaponin I | 15% - 20% | UHPLC-ESI-HRMS | [4] |
| Primula vulgaris | Roots | Primulasaponin I | >5% | UHPLC-ESI-HRMS | [4] |
| Primula elatior | Roots | Total Saponins | Generally lower than P. veris | LC-ELSD-MS | [5] |
| Primula veris | Flowers | Primulasaponin I | 0.22% - 0.28% | Not specified | [6] |
| Primula veris (in vitro) | Adventitious Roots | Cumulative Saponins | ~0.66% | UPLC-MS/MS | [12] |
| Primula veris (in vivo) | Roots | Cumulative Saponins | ~1.05% | UPLC-MS/MS | [12] |
Visualizations: Workflows and Logic Diagrams
General Workflow for Saponin Profiling
The following diagram illustrates the general experimental workflow from plant material to data analysis for the comprehensive profiling of saponins in Primula species.
Caption: General workflow for Primula saponin analysis.
Detailed Workflow for UHPLC-MS Based Saponin Analysis
This diagram outlines the specific steps involved in a modern UHPLC-MS based analytical protocol for the identification and quantification of Primula saponins.
Caption: Detailed workflow for UHPLC-MS saponin analysis.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. In Search of High-Yielding and Single-Compound-Yielding Plants: New Sources of Pharmaceutically Important Saponins from the Primulaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validated determination of primulasaponins in primula root by a high-performance-thin-layer-chromatography densitometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. openpub.fmach.it [openpub.fmach.it]
Troubleshooting & Optimization
Technical Support Center: Improving Primulic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of Primulic acid. The information is presented in a question-and-answer format, including troubleshooting guides, comparative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a triterpenoid (B12794562) saponin (B1150181) naturally extracted from plants of the Primula genus.[1][2] It is investigated for a variety of potential therapeutic activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[1] The primary challenge for researchers is its poor aqueous solubility; it is described as almost insoluble in water at room temperature, which can limit its application in aqueous formulations and affect its bioavailability in preclinical studies.[1] It is, however, soluble in organic solvents like ethanol (B145695), methanol, DMSO, and dichloromethane.[1][3]
Q2: What is the predicted pKa of this compound?
The predicted acid dissociation constant (pKa) for this compound is approximately 2.68 ± 0.70.[1][4] This value indicates it is a weak acid. Knowing the pKa is crucial for developing solubilization strategies based on pH adjustment, as the molecule's ionization state—and thus its solubility—is pH-dependent.[5][6]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These methods can be broadly categorized as physical and chemical modifications.
Primary Solubilization Strategies:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble anionic salt.[7][8]
-
Co-solvents: Blending water with miscible organic solvents (co-solvents) such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycols (PEGs) can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10]
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins (CDs) to form inclusion complexes can encapsulate the hydrophobic this compound molecule within the CD's lipophilic cavity, while the hydrophilic exterior of the CD promotes dissolution in water.[11][12][13]
-
Solid Dispersion: Dispersing this compound within a hydrophilic polymer matrix can enhance its dissolution rate by reducing particle size to a molecular level and improving wettability.[14][15][16]
-
Use of Surfactants (Micellar Solubilization): Surfactants, above their critical micelle concentration (CMC), form micelles that can entrap poorly soluble drugs in their hydrophobic core, thereby increasing the overall solubility of the drug in the aqueous medium.[17]
A systematic approach to selecting a suitable method is often required, as outlined in the workflow diagram below.
Troubleshooting Guides
This section addresses common issues encountered during the solubilization of this compound.
Issue 1: this compound precipitates when my aqueous buffer is added.
-
Possible Cause: The pH of your buffer is likely at or below the pKa of this compound (~2.68), causing the compound to exist in its less soluble, protonated (neutral) form.[1][18]
-
Solution:
-
Adjust pH: Increase the pH of the final solution to be at least 2 units above the pKa (i.e., pH > 4.7). This converts the acid to its more soluble anionic (salt) form. Use a suitable alkalizing agent like NaOH or a basic buffer system (e.g., phosphate (B84403) buffer).
-
Order of Addition: Dissolve the this compound in a small amount of an organic solvent (like ethanol) or a basic aqueous solution first, and then slowly add it to the aqueous buffer with constant stirring.
-
Issue 2: The use of a co-solvent is effective, but the solution is not suitable for my cell-based assay due to solvent toxicity.
-
Possible Cause: Many organic solvents, even at low concentrations, can be toxic to cells.
-
Solutions:
-
Reduce Co-solvent Concentration: Determine the minimum co-solvent concentration required for solubility and check its tolerance in your specific cell line. A concentration of <1% ethanol or DMSO is often tolerated.
-
Switch to a Less Toxic Co-solvent: Consider using propylene glycol or polyethylene glycol 400 (PEG 400), which are generally less toxic than ethanol or DMSO.[9]
-
Explore Alternative Methods: If toxicity remains an issue, switch to a non-solvent-based method. Cyclodextrin complexation is an excellent alternative as pharmaceutical-grade cyclodextrins are well-tolerated in most biological systems.[11][19]
-
Issue 3: My this compound-cyclodextrin complex solution is cloudy.
-
Possible Cause 1: You may have exceeded the solubility limit of the this compound-cyclodextrin complex itself.
-
Solution 1: The complex, while more soluble than the drug alone, still has a finite solubility. Try preparing a more dilute solution or using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has significantly higher aqueous solubility than its parent β-cyclodextrin.
-
Possible Cause 2: The complex may not have fully formed, or you have a physical mixture rather than a true inclusion complex.
-
Solution 2: Ensure your preparation method is adequate. Simple mixing is often insufficient. Techniques like kneading, co-evaporation, or freeze-drying are more effective at forming stable inclusion complexes. Allow sufficient time for equilibration (e.g., stirring or sonicating for several hours).
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes and compares the primary methods for enhancing the solubility of an acidic, poorly soluble compound like this compound.
| Method | Principle of Solubilization | Key Advantages | Key Limitations | Typical Fold-Increase in Solubility |
| pH Adjustment | Converts the weak acid to its more soluble ionized (salt) form by increasing the pH above its pKa.[7] | Simple, cost-effective, and easy to implement. | Only applicable to ionizable drugs; risk of precipitation upon pH change (e.g., in the stomach).[8] | Variable (10 to >1,000-fold) |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[20] | High solubilization capacity for many drugs; simple to prepare. | Potential for in vivo precipitation upon dilution; toxicity concerns with certain solvents.[17] | Variable (10 to >500-fold) |
| Cyclodextrins | Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the aqueous environment.[13] | Low toxicity (especially HP-β-CD); can improve stability; suitable for parenteral formulations.[12] | Limited by cavity size and drug-CD binding affinity; can be a more expensive option.[19] | 5 to >5,000-fold |
| Solid Dispersion | Disperses the drug at a molecular level in a hydrophilic carrier, increasing surface area and wettability.[21] | Significantly enhances dissolution rate; amorphous state has higher energy and solubility.[22] | Formulations can be physically unstable and revert to a crystalline state over time.[15] | 10 to >100-fold |
Experimental Protocols
Below are detailed starting-point methodologies for key solubilization experiments. Researchers should optimize these protocols for their specific requirements.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound
-
Series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Vials or tubes, orbital shaker/incubator, filtration device (0.22 µm syringe filters).
-
Analytical instrument for quantification (e.g., HPLC-UV).
Methodology:
-
Add an excess amount of this compound powder to separate vials, each containing a buffer of a specific pH.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation is reached.
-
After equilibration, allow the samples to stand to let excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples as needed with the appropriate mobile phase.
-
Quantify the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution.
Protocol 2: Cyclodextrin Inclusion Complexation (Phase-Solubility Study)
Objective: To evaluate the solubilizing effect of a cyclodextrin on this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a relevant aqueous buffer (pH should be kept constant, e.g., pH 7.0).
-
Vials, orbital shaker, filtration and analytical equipment as in Protocol 1.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Seal, equilibrate, filter, and analyze the samples as described in steps 2-7 of Protocol 1.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship typically indicates the formation of a 1:1 soluble complex.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C54H88O23 | CID 90474507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound I | CAS:65312-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound 1 | 65312-86-9 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ph and solubility profile | PPTX [slideshare.net]
- 9. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. medcraveonline.com [medcraveonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Primulic Acid Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Primulic acid from Primula species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The main challenges in this compound extraction, a type of triterpenoid (B12794562) saponin, include:
-
Low Yield: this compound concentration can be low in the plant material, making high-yield extraction difficult.
-
Co-extraction of Impurities: The process often extracts other compounds like flavonoids, phenolic glycosides, pigments, and lipids, which complicates purification.[1]
-
Saponin Degradation: this compound can be sensitive to high temperatures and non-neutral pH, potentially leading to hydrolysis of the glycosidic bonds.[1]
-
Structural Diversity: Saponins (B1172615) are a diverse group, and their properties can vary, making a single extraction protocol universally effective challenging.[1]
Q2: Which plant part is the best source for this compound?
A2: The roots and rhizomes of Primula veris and Primula elatior are the primary sources for this compound, containing a higher concentration of triterpenoid saponins compared to aerial parts.[2][3]
Q3: What are the most effective solvents for this compound extraction?
A3: Polar solvents are generally effective for extracting saponins. Aqueous ethanol (B145695) or methanol (B129727) solutions (typically 50-80%) are commonly used.[1][4] For fresh plant material, hot water (100°C) can also be an effective solvent.[4][5]
Q4: How can I minimize the degradation of this compound during extraction?
A4: To prevent degradation, it is crucial to control the extraction conditions. Avoid prolonged exposure to high temperatures and maintain a neutral pH of the extraction solvent.[1] Techniques like ultrasound-assisted extraction can be beneficial as they can reduce extraction time and temperature.[6]
Q5: What are the common impurities found in crude this compound extracts?
A5: Common impurities include phenolic compounds (flavonoids and phenolic glycosides like primeverin (B93055) and primulaverin), pigments (chlorophylls and carotenoids), lipids, and sugars.[3][7]
Q6: How can I monitor the presence and purity of this compound during the process?
A6: Thin-Layer Chromatography (TLC) is a quick method for monitoring the presence of this compound in different fractions during purification.[2] For accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, often using a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid.[2][3]
Troubleshooting Guides
Extraction Phase
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Crude Extract | 1. Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration. | Grind the dried plant material to a fine, uniform powder.[1] |
| 2. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. | Test different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 80%).[1] | |
| 3. Insufficient Extraction Time/Temperature: The extraction may not be complete. | Increase the extraction time or temperature moderately. Be cautious of potential degradation at high temperatures.[1] | |
| 4. Inefficient Extraction Method: Maceration may not be as effective as other methods. | Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6] | |
| Suspected Degradation of this compound | 1. High Extraction Temperature: Saponins can hydrolyze at elevated temperatures. | Lower the extraction temperature. For UAE, temperatures around 50-60°C are often effective.[1] |
| 2. Acidic or Alkaline Solvent: Extreme pH can cause hydrolysis of the glycosidic bonds. | Maintain a neutral pH of the extraction solvent unless specifically targeting acidic or basic saponins.[1] | |
| 3. Enzymatic Degradation: Endogenous plant enzymes may degrade saponins. | Blanch the fresh plant material or use boiling ethanol for the initial extraction to deactivate enzymes.[1] | |
| High Levels of Pigments/Lipids in Extract | 1. Extraction of Nonpolar Impurities: The primary extraction solvent is also extracting nonpolar compounds. | Perform a pre-extraction of the plant material with a nonpolar solvent like hexane (B92381) to remove lipids and pigments before the main extraction.[7] |
Purification Phase
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary Phase: The chosen adsorbent may not be suitable for separating this compound from impurities. | Silica (B1680970) gel is commonly used. For complex mixtures, consider using macroporous resins which can effectively separate saponins from sugars and other polar impurities.[7][8] |
| 2. Incorrect Mobile Phase: The solvent system does not provide adequate resolution. | Optimize the mobile phase. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often used. For reversed-phase C18, a gradient of acetonitrile-water or methanol-water is common.[1][7] | |
| 3. Column Overloading: Too much crude extract is loaded onto the column. | Reduce the amount of sample loaded onto the column. | |
| Co-elution of this compound with Other Saponins | 1. Structurally Similar Saponins: Other saponins with similar polarity are present in the extract. | Use a shallower solvent gradient during column chromatography. Consider using preparative HPLC for higher resolution.[7][9] |
| Low Recovery from Purification Steps | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | Ensure the column is properly conditioned. Test a different stationary phase if the problem persists. |
| 2. Losses During Solvent Evaporation: High temperatures during solvent removal can cause degradation. | Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) to concentrate the fractions.[2] | |
| 3. Incomplete Elution: The elution solvent is not strong enough to desorb the this compound from the column. | Increase the polarity of the elution solvent in a stepwise or gradient manner.[7] |
Data Presentation
Table 1: Comparison of this compound Content in Primula veris Roots under Different Growth Conditions.
| Compound | In Vitro Adventitious Roots (mg/g DW) | Soil-Grown Roots (1.5-year-old) (mg/g DW) |
| This compound I | 6.09 | 17.01 |
| This compound II | 0.51 | 0.09 |
Data sourced from a study on in vitro adventitious root cultures of Primula veris subsp. veris.[10]
Table 2: HPLC Method Parameters for this compound 1 Analysis.
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.2% H₃PO₄ in water and acetonitrile (60:40 v/v) |
| Flow Rate | 1.25 ml/min |
| Detection Wavelength | 195 nm |
| Column Temperature | 25°C |
Based on an optimized HPLC method for the determination of this compound 1 in Primulae extractum fluidum.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Primula Roots
-
Preparation of Plant Material:
-
Dry the roots of Primula veris or Primula elatior at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 10 g of the powdered root material into a 250 mL flask.
-
Add 100 mL of 70% aqueous ethanol (solvent-to-solid ratio of 10:1).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Defatting (Optional):
-
If the crude extract contains a high amount of lipids, suspend it in water and perform a liquid-liquid extraction with n-hexane. Discard the hexane layer containing the lipids and retain the aqueous layer for further purification.[7]
-
Protocol 2: Purification of this compound by Macroporous Resin Column Chromatography
-
Preparation of the Resin and Column:
-
Pre-treat the macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.[8]
-
Pack a glass column with the pre-treated resin.
-
-
Sample Loading:
-
Dissolve the crude extract in a small amount of deionized water.
-
Load the sample solution onto the top of the resin column.
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.[7]
-
-
Elution:
-
Elute the column with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 30%) and gradually increase the concentration (e.g., 50%, 70%, 90%).[7]
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Concentration:
-
Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC).
-
Combine the fractions that show a high concentration of this compound.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain the purified this compound fraction.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. Comparative Metabolite Profiling of Triterpenoid Saponins and Flavonoids in Flower Color Mutations of Primula veris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 10. Species-Specific Secondary Metabolites from Primula veris subsp. veris Obtained In Vitro Adventitious Root Cultures: An Alternative for Sustainable Production [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Primulic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Primulic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why am I seeing poor resolution or complete co-elution of my this compound isomer peaks?
Answer: Poor resolution between this compound isomers is a common challenge due to their structural similarities. Several factors in your HPLC method could be contributing to this issue. Here is a systematic approach to troubleshoot and improve your separation:
-
Optimize Your Mobile Phase Gradient: A shallow gradient is often crucial for separating closely eluting compounds. If your peaks are co-eluting, your gradient may be too steep.
-
Recommendation: Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile (B52724) over 30-40 minutes) to determine the approximate elution time of your isomers. Then, create a shallower gradient in the region where the this compound isomers elute. For example, if they elute between 40% and 50% acetonitrile, you could modify your gradient to increase the acetonitrile concentration by only 0.5-1% per minute in that window.[1][2]
-
-
Evaluate Your HPLC Column: The choice of the stationary phase is critical for achieving selectivity between isomers.
-
Column Chemistry: While C18 columns are widely used for saponin (B1150181) separation, not all C18 columns are the same.[3][4][5] Differences in end-capping, pore size, and surface area can significantly impact selectivity. Consider trying a C18 column from a different manufacturer or a C8 column, which has shorter carbon chains and may offer different selectivity for moderately polar compounds.[6][7][8]
-
Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., <3 µm) or a longer column can increase efficiency and improve resolution, though it may also increase backpressure.
-
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. If you are using one, try switching to the other as they can offer different selectivities.
-
Mobile Phase Additives: The addition of a small amount of acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the acidic saponins (B1172615).[1][9]
-
-
Optimize Temperature and Flow Rate:
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Increasing the column temperature can sometimes improve peak shape and efficiency. It is recommended to use a column oven for stable and consistent temperatures.[1]
-
Flow Rate: A lower flow rate generally allows for better separation by providing more time for the analytes to interact with the stationary phase. Try reducing the flow rate, but be aware that this will increase the run time.[1]
-
Question 2: My this compound isomer peaks are tailing. What can I do to improve the peak shape?
Answer: Peak tailing for acidic compounds like this compound isomers is often due to secondary interactions with the stationary phase. Here’s how to address it:
-
Mobile Phase pH: Primulic acids are acidic saponins. If the mobile phase pH is not optimal, it can lead to peak tailing.
-
Column Choice: The type of column can influence peak shape.
-
Recommendation: Use a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol (B1196071) groups on the silica (B1680970) surface that can cause tailing.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Try diluting your sample or reducing the injection volume.
-
-
Sample Solvent: The solvent used to dissolve your sample can affect peak shape.
-
Recommendation: Ideally, dissolve your sample in the initial mobile phase composition. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Question 3: My retention times for the this compound isomers are shifting between injections. What is the cause?
Answer: Unstable retention times can make peak identification and quantification unreliable. The most common causes for this issue are:
-
Inadequate Column Equilibration: It is crucial to equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection, especially when running a gradient.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the percentage of the organic solvent or the concentration of the additive, can lead to retention time shifts.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[1]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention times. Using a column oven is highly recommended.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase can consist of water with an acidic modifier (e.g., 0.2% phosphoric acid or 0.1% formic acid) as mobile phase A and acetonitrile as mobile phase B. A starting gradient could be from 30% to 70% acetonitrile over 30 minutes. The flow rate is typically around 1.0 mL/min, and the column temperature can be set to 25-30 °C. Detection is often performed at a low wavelength, such as 195-210 nm, as saponins lack a strong chromophore.[10][11]
Q2: What is the main difference between using a C18 and a C8 column for this compound isomer separation?
A2: C18 columns have longer carbon chains (18 carbons) than C8 columns (8 carbons), making them more hydrophobic. This generally leads to longer retention times for non-polar compounds. For moderately polar compounds like this compound isomers, a C8 column might provide shorter analysis times and potentially different selectivity, which could be advantageous for resolving closely eluting isomers.[6][7][8]
Q3: How does the choice of acidic modifier (formic acid vs. phosphoric acid) affect the separation?
A3: Both formic acid and phosphoric acid are used to lower the pH of the mobile phase and improve the peak shape of acidic analytes. Phosphoric acid is a stronger acid and can provide better peak symmetry in some cases. However, formic acid is volatile and compatible with mass spectrometry (MS) detectors, making it a better choice if you plan to use LC-MS for identification or quantification.
Q4: Is isocratic or gradient elution better for separating this compound isomers?
A4: Due to the complexity of plant extracts and the subtle structural differences between isomers, gradient elution is generally recommended. A gradient allows for the separation of a wider range of compounds with varying polarities and provides better resolution for closely eluting isomers like those of this compound.[1][2] An isocratic method might be suitable for a purified sample containing only the this compound isomers but would likely require significant optimization.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound Isomer Separation
This protocol provides a robust starting point for the separation of this compound isomers.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Program:
-
Start with a linear gradient and adjust as needed based on the scouting run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 20 µL.
Protocol 2: LC-MS Compatible HPLC Method for this compound Isomer Analysis
This method is suitable for applications requiring mass spectrometry detection.
-
Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
Optimize with a shallow gradient around the elution point of the isomers.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative ion mode.
Data Presentation
The following tables illustrate the expected impact of optimizing various HPLC parameters on the separation of this compound isomers. Please note that these are representative data based on typical chromatographic behavior of triterpenoid (B12794562) saponin isomers and should be used as a guide for method development.
Table 1: Illustrative Effect of Gradient Slope on the Separation of this compound Isomers
| Gradient Program | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| 30-70% B in 20 min | 15.2 | 15.8 | 1.2 |
| 30-70% B in 40 min | 25.8 | 26.9 | 1.8 |
Table 2: Illustrative Effect of Stationary Phase on the Separation of this compound Isomers
| Column Type | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| C18 (4.6 x 250mm, 5µm) | 25.8 | 26.9 | 1.8 |
| C8 (4.6 x 250mm, 5µm) | 22.1 | 23.0 | 1.6 |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uhplcs.com [uhplcs.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Primulic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Primulic acid during storage. The following information is designed to address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound powder should be kept at 2-8°C in a tightly sealed container. If you have prepared stock solutions, it is recommended to store them in small aliquots at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.
Q2: What are the main factors that can cause this compound to degrade?
A2: The primary factors contributing to the degradation of this compound, a triterpenoid (B12794562) saponin (B1150181), are hydrolysis, oxidation, photolysis (exposure to light), and elevated temperatures. The stability of this compound is also significantly influenced by the pH of its environment.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values can accelerate the cleavage of the glycosidic bonds, leading to the loss of sugar moieties and the formation of the aglycone or partially hydrolyzed saponins (B1172615). Generally, neutral or slightly acidic conditions are preferred for storage of saponin solutions.
Q4: Is this compound sensitive to light?
A4: Yes, like many complex organic molecules, this compound can be sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation. Therefore, it is crucial to store both solid this compound and its solutions in amber vials or otherwise protected from light.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color or clarity of a solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity and stability of your this compound samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new stock of this compound. 3. Analyze the purity of the stored this compound using a stability-indicating HPLC method. |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Optimize the HPLC method to ensure separation of the main peak from all degradation products. 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Precipitation of this compound in solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is appropriate for this compound. 2. Check the pH of the solution; adjust if necessary to a more favorable pH for stability and solubility. 3. Store solutions at the recommended temperature and protect from light. |
Quantitative Data on Triterpenoid Saponin Degradation
Due to the limited availability of specific kinetic data for this compound, the following tables present representative data for the degradation of a generic triterpenoid saponin based on published studies of similar compounds. This data is for illustrative purposes to demonstrate the impact of various environmental factors on stability.
Table 1: Effect of Temperature on the Half-Life of a Triterpenoid Saponin at pH 7
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-Life (t½) (days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.02 | 34.7 |
| 40 | 0.08 | 8.7 |
| 60 | 0.35 | 2.0 |
Table 2: Effect of pH on the Half-Life of a Triterpenoid Saponin at 25°C
| pH | Rate Constant (k) (days⁻¹) | Half-Life (t½) (days) |
| 3 | 0.05 | 13.9 |
| 5 | 0.01 | 69.3 |
| 7 | 0.02 | 34.7 |
| 9 | 0.15 | 4.6 |
| 11 | 0.50 | 1.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Triterpenoid Saponin
Objective: To identify potential degradation products and understand the degradation pathways of a triterpenoid saponin under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the triterpenoid saponin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid saponin powder in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
Objective: To develop a validated HPLC method capable of separating the intact triterpenoid saponin from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 80-90%) over 20-30 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the saponin has maximum absorbance (e.g., around 205-210 nm, as many saponins lack strong chromophores at higher wavelengths).
-
Method Validation (according to ICH guidelines):
-
Specificity: Inject the stressed samples from the forced degradation study to demonstrate that the method can separate the main peak from all degradation products. Peak purity analysis using a diode array detector is recommended.
-
Linearity: Prepare a series of standard solutions of the saponin at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Determine the recovery of the saponin by spiking a known amount into a placebo matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the saponin that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for investigating this compound degradation.
Caption: Factors influencing this compound stability.
troubleshooting Primulic acid cytotoxicity assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Primulic acid cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for cytotoxicity?
A1: this compound is a type of triterpenoid (B12794562) saponin, a natural compound found in plants of the Primula genus (primroses). Saponins are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1][2]. This compound, specifically, has demonstrated cytotoxic (cell-killing) activity against various cancer cell lines, making it a compound of interest for anticancer drug development research[3].
Q2: How does this compound cause cytotoxicity?
A2: The precise mechanisms are still under investigation, but like many saponins, this compound is thought to induce cytotoxicity primarily by triggering apoptosis (programmed cell death)[1][3]. Extracts from Primula vulgaris, which contain this compound, have been shown to induce cell cycle arrest and apoptosis in cancer cells[4][5][6]. This process may involve disruption of the cell membrane, mitochondrial dysfunction, and the activation of key signaling pathways that lead to controlled cell dismantling[1][7].
Q3: What are the most common assays used to measure this compound cytotoxicity?
A3: The most common assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which correlates with cell viability[8]. Live cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[9].
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of late-stage apoptosis or necrosis[10].
-
Apoptosis Assays (e.g., Annexin V/PI): These flow cytometry-based assays can distinguish between different stages of cell death. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes in late apoptosis or necrosis[11][12].
Q4: Why am I seeing high variability in my cytotoxicity assay results with this compound?
A4: High variability is a common challenge in cell-based assays and can be caused by several factors. These can be grouped into issues related to cell culture (e.g., inconsistent cell seeding), assay procedures (e.g., pipetting errors, bubbles), or the properties of this compound itself (e.g., solubility, interaction with assay components)[13][14][15]. The detailed troubleshooting guide below addresses these specific issues.
General Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly and gently mixed before and during plating. Use calibrated pipettes and consider gently swirling the plate after seeding to ensure an even distribution.[14] |
| "Edge Effect" | Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. When adding reagents, especially viscous ones, pipette slowly and consistently. Use a new tip for each replicate where necessary.[16] |
| Presence of Bubbles | Air bubbles in wells can interfere with optical readings. Be careful during pipetting to avoid their introduction. If bubbles are present, they can be carefully removed with a sterile needle.[13] |
| Incomplete Solubilization (MTT Assay) | The purple formazan crystals must be fully dissolved for accurate readings. Use an appropriate solubilizing agent (e.g., DMSO) and shake the plate on an orbital shaker for at least 15 minutes. Visually confirm dissolution.[14] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Solution |
| Cell Passage Number & Health | Cells at high passage numbers can have altered growth rates and drug sensitivity. Use cells within a consistent, low passage number range. Always start experiments with healthy, log-phase cells with >90% viability.[14] |
| Reagent Quality & Storage | Assay reagents can degrade over time, especially if stored improperly. Store all kits and reagents according to the manufacturer’s instructions. Prepare fresh solutions as needed, particularly for light-sensitive reagents like MTT.[14] |
| Variability in Incubation Times | Standardize all incubation periods, including cell seeding, drug treatment, and final assay steps. Minor deviations can lead to significant differences in results.[17] |
| This compound Stock Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can reduce its potency. Aliquot the stock solution upon preparation and store it protected from light at the recommended temperature. |
| Serum Batch Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors or endogenous enzymes (like LDH) that may affect cell growth and assay results. If possible, use a single, pre-tested batch of serum for a series of related experiments.[18] |
Issue 3: Low or No Cytotoxicity Observed
| Possible Cause | Solution |
| Sub-optimal Drug Concentration/Duration | The concentration of this compound may be too low or the treatment time too short to induce a cytotoxic response. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Incorrect Assay Timing | Different assays detect different stages of cell death. For example, LDH release is a late-stage event. If you are using an LDH assay with a short incubation time, you may miss the cytotoxic effect. Consider using an earlier-stage marker like Annexin V or extending the treatment duration.[11][19] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's mechanism of action. Test the compound on a panel of different cell lines, including a known sensitive cell line as a positive control. |
| Compound Precipitation | This compound, like other saponins, may have limited solubility in aqueous media, causing it to precipitate out of solution at higher concentrations. Visually inspect the media for precipitation. If needed, adjust the solvent (e.g., DMSO) concentration, ensuring it remains at a non-toxic level for the cells (typically <0.5%).[20] |
Potential Signaling Pathway for this compound-Induced Apoptosis
Caption: Simplified intrinsic pathway for saponin-induced apoptosis.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Protocol 2: LDH Release Assay
This protocol measures LDH released into the culture supernatant.[22]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in most kits) 15-30 minutes before the assay endpoint.
-
Medium background: Wells containing only culture medium.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate. Add 50 µL of the LDH assay reaction mixture (catalyst and dye solution, as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction & Reading: Add 50 µL of stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cytotoxicity (%) using the formula: [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry and should be performed according to the specific kit instructions.[11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, EDTA-based dissociation solution (e.g., Accu-chek). Centrifuge the collected cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the assay kit. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Primulic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Primulic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials from the biological or botanical sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects depend on the sample type. For biological samples like plasma or serum, phospholipids (B1166683) and proteins are major contributors. In plant extracts, other saponins (B1172615), phenolic compounds, and pigments can cause interference. Reagents used during sample preparation, such as buffers and salts, if not adequately removed, can also lead to matrix effects.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1][2] This involves comparing the response of this compound spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte) to the response of this compound in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests minimal matrix effect.
-
A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard. If a SIL-IS for this compound is not commercially available, a structural analog that closely mimics its chromatographic and ionization behavior can be used as an alternative.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of this compound. | Optimize the mobile phase pH using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to ensure consistent ionization of this compound. |
| Co-eluting matrix components interfering with the chromatography. | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Optimize the chromatographic gradient to better separate this compound from the matrix. | |
| Inconsistent or Low Analyte Response | Significant ion suppression due to matrix effects. | Enhance sample preparation to remove more matrix components. Consider using a more selective SPE sorbent or a multi-step LLE. Diluting the sample can also reduce matrix effects, provided the concentration of this compound remains above the limit of quantification. |
| Suboptimal MS source parameters. | Optimize ion source parameters such as capillary voltage, gas flows, and temperature to maximize the ionization of this compound. | |
| High Variability in Results Between Samples | Inconsistent sample preparation leading to variable matrix effects. | Automate the sample preparation process if possible to improve consistency. Ensure precise and reproducible execution of each step of the manual protocol. |
| Use of an inappropriate internal standard. | If not using a SIL-IS, the chosen analog may not be adequately compensating for matrix variability. Re-evaluate the internal standard selection to find a closer structural and chemical match to this compound. | |
| Signal Intensity Drifts Over an Analytical Run | Accumulation of matrix components in the ion source or on the column. | Implement a divert valve to direct the flow to waste during the elution of highly retained, non-target matrix components. Incorporate a column wash step at the end of each run. |
| Unstable electrospray. | Ensure the mobile phase composition is consistent and the pump is delivering a stable flow. Check for any blockages in the system. |
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for triterpenoid (B12794562) saponins, which are structurally related to this compound. This data can serve as a benchmark for method development.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques in Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Factor (MF) | % Recovery |
| Protein Precipitation (PPT) | 10 | 0.65 | 95% |
| 500 | 0.72 | 98% | |
| Liquid-Liquid Extraction (LLE) | 10 | 0.88 | 85% |
| 500 | 0.91 | 88% | |
| Solid-Phase Extraction (SPE) | 10 | 0.95 | 92% |
| 500 | 0.98 | 94% |
Data adapted from a study on triterpenoidal saponins in rat plasma. A matrix factor closer to 1 and high recovery are desirable.
Table 2: Influence of SPE Sorbent on Matrix Effect and Recovery
| SPE Sorbent | Wash Solution | Elution Solvent | Matrix Factor (MF) | % Recovery |
| C18 | 20% Methanol (B129727) in Water | 90% Methanol | 0.92 | 89% |
| Polymeric (e.g., Strata-X) | 30% Methanol in Water | Acetonitrile | 0.97 | 95% |
This table illustrates how the choice of SPE sorbent and solvents can be optimized to minimize matrix effects and maximize recovery.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a starting point for developing an SPE method for extracting this compound from plasma samples.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of 20-40% methanol in water to remove polar interferences. This step may require optimization.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plant Extracts
This protocol is a general guideline for LLE of saponins from a plant extract matrix.
-
Sample Preparation: Reconstitute 100 mg of the dried plant extract in 1 mL of 50% methanol in water. Add the internal standard.
-
Extraction: Add 3 mL of n-butanol and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper n-butanol layer to a clean tube.
-
Repeat: Repeat the extraction of the aqueous layer with another 3 mL of n-butanol and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined n-butanol extracts to dryness under vacuum. Reconstitute the residue in 200 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Parameters for this compound Analysis
These are suggested starting parameters for the LC-MS/MS analysis of this compound.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10-20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate. The gradient should be optimized to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for acidic compounds like this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity of this compound.
Visualizations
Caption: General experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
Technical Support Center: Enhancing Primulic Acid Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Primulic acid formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this compound, a triterpenoid (B12794562) saponin (B1150181) with significant therapeutic potential. Due to its low aqueous solubility and potentially high molecular weight, achieving adequate systemic exposure of this compound is a primary hurdle in its development.
This guide offers insights into common formulation strategies, detailed experimental protocols, and troubleshooting tips to help you optimize your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Issue 1: Low Aqueous Solubility of this compound
Problem: You are observing very low dissolution of pure this compound powder in aqueous buffers, leading to inconsistent results in in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Poor Solubility | This compound is known to be practically insoluble in water. | Explore the use of co-solvents, pH adjustment, or complexation agents. |
| Incorrect Solvent System | Using only aqueous buffers for a highly lipophilic compound. | Test the solubility in a range of pharmaceutically acceptable organic solvents (e.g., ethanol, DMSO, propylene (B89431) glycol) and create a co-solvent system with your aqueous buffer. |
| Aggregation of Particles | The powdered form may not be dispersing effectively. | Use sonication or vortexing to aid dispersion. Consider particle size reduction techniques like micronization if equipment is available. |
Issue 2: Inconsistent Drug Loading and Encapsulation Efficiency in Nanoparticle Formulations
Problem: You are preparing Solid Lipid Nanoparticles (SLNs) or other nanoparticle formulations of this compound, but the drug loading and encapsulation efficiency are low and variable between batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Affinity of this compound for the Lipid Matrix | The chosen lipid may not be optimal for solubilizing this compound. | Screen a variety of solid lipids with different chain lengths and structures (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate). |
| Drug Precipitation During Formulation | This compound is precipitating out during the cooling or solvent evaporation phase of nanoparticle preparation. | Optimize the homogenization speed, temperature, and cooling rate. Ensure the concentration of this compound is below its saturation solubility in the molten lipid or organic phase. |
| Inadequate Surfactant Concentration or Type | The surfactant is not effectively stabilizing the nanoparticles, leading to drug leakage. | Experiment with different surfactants (e.g., Poloxamer 188, Tween® 80, soy lecithin) and vary their concentrations to find the optimal ratio for stable particle formation. |
Issue 3: Variable In Vivo Pharmacokinetic Profiles
Problem: After oral administration of your this compound formulation to animal models, you observe high variability in plasma concentrations (Cmax and AUC) between subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent In Vivo Emulsification of SEDDS | The Self-Emulsifying Drug Delivery System (SEDDS) is not forming a stable and fine microemulsion in the gastrointestinal tract. | Re-evaluate the formulation's phase diagram and optimize the oil, surfactant, and co-surfactant ratios. Test the emulsification performance in simulated gastric and intestinal fluids. |
| Food Effects | The presence or absence of food in the stomach is significantly impacting the absorption of your formulation. | Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. This will inform the appropriate dosing recommendations for future clinical studies. |
| First-Pass Metabolism | This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | While difficult to directly alter, formulation strategies that promote lymphatic transport (e.g., using long-chain triglycerides in SEDDS) can help bypass the portal circulation and reduce first-pass metabolism. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The primary reasons for the poor bioavailability of this compound are its low aqueous solubility and potentially poor membrane permeability due to its high molecular weight. As a triterpenoid saponin, it is a lipophilic molecule that does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption. Furthermore, its large size may hinder its passage across the intestinal epithelium. First-pass metabolism in the liver and gut wall may also contribute to reduced systemic exposure.
Q2: Which formulation strategy is most promising for improving the oral bioavailability of this compound?
A2: Several formulation strategies hold promise, and the optimal choice may depend on the desired release profile and other factors. The most commonly investigated and successful approaches for similar triterpenoid saponins (B1172615) include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, increasing the solubilization and absorption of the drug.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic cavity, thereby increasing their aqueous solubility.
Q3: How can I quantify the amount of this compound in my formulations and in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for the quantification of this compound. For biological samples like plasma, a more sensitive method such as Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) is often required to achieve the necessary lower limit of quantification.
Q4: Are there any known signaling pathways that this compound interacts with?
A4: While specific research on this compound's signaling pathways is limited, triterpenoid saponins as a class are known to modulate key signaling pathways involved in inflammation and cancer. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway . Modulation of these pathways is often linked to the anti-inflammatory and pro-apoptotic effects observed with these compounds.
Data on Bioavailability Enhancement of Triterpenoid Saponins (Representative Data)
The following table summarizes representative data from studies on other triterpenoid saponins, demonstrating the potential for bioavailability enhancement through various formulation strategies. Note: This data is for illustrative purposes and the actual improvement for this compound may vary.
| Triterpenoid Saponin | Formulation Strategy | Pharmacokinetic Parameter | Unformulated Saponin | Formulated Saponin | Fold Increase in Bioavailability (AUC) |
| Ginsenoside Rb1 | Solid Lipid Nanoparticles (SLNs) | AUC₀₋₂₄ (µg·h/mL) | 1.2 ± 0.3 | 7.8 ± 1.5 | ~6.5 |
| Saikosaponin D | Cyclodextrin Complex (HP-β-CD) | Cmax (µg/mL) | 0.15 ± 0.04 | 0.75 ± 0.12 | - |
| AUC₀₋₁₂ (µg·h/mL) | 0.45 ± 0.11 | 2.98 ± 0.45 | ~6.6 | ||
| Astragaloside IV | Self-Emulsifying Drug Delivery System (SEDDS) | Cmax (ng/mL) | 21.4 ± 5.2 | 85.6 ± 11.3 | - |
| AUC₀₋∞ (ng·h/mL) | 128.7 ± 25.1 | 542.9 ± 78.4 | ~4.2 |
Key Experimental Protocols
The following are detailed, representative protocols for the formulation and characterization of this compound. These should be considered as starting points and may require optimization.
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Methodology: High-pressure homogenization method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Protocol:
-
Melt the solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound (e.g., 0.5% w/v) in the molten lipid with continuous stirring until a clear solution is formed.
-
In a separate beaker, dissolve the surfactant (e.g., 2% w/v) in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Store the SLN dispersion at 4°C.
2. Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Methodology: Simple mixing and vortexing.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves preparing various mixtures of the oil, surfactant, and co-surfactant at different ratios and observing their emulsification behavior upon dilution with water.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant (e.g., 30:40:30 w/w/w).
-
Add the desired amount of this compound to the pre-mixed excipient blend.
-
Vortex the mixture until the this compound is completely dissolved, which may require gentle heating (e.g., 40°C).
-
The resulting liquid SEDDS formulation should be a clear, isotropic mixture.
3. In Vitro Dissolution Testing of this compound Formulations
Methodology: USP Apparatus II (Paddle Method).
Materials:
-
This compound formulation (e.g., SLNs, SEDDS-filled capsules)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid with pancreatin)
Protocol:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Introduce the this compound formulation into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Modulation by Triterpenoid Saponins
Triterpenoid saponins, a class of compounds that includes this compound, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.
PI3K/Akt Signaling Pathway and its Inhibition by Triterpenoid Saponins
The PI3K/Akt pathway is crucial for cell survival and proliferation. Many anti-cancer agents, including some triterpenoid saponins, exert their effects by inhibiting this pathway, leading to apoptosis (programmed cell death).
Caption: Inhibition of the PI3K/Akt cell survival pathway by triterpenoid saponins.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the typical workflow for assessing the oral bioavailability of a new this compound formulation.
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
stability issues of Primulic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Primulic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a saponin (B1150181) with limited solubility in aqueous solutions. It is practically insoluble in water but shows good solubility in solvents like ethanol (B145695), methanol, and dichloromethane[1]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.
Q2: What are the typical storage conditions for this compound powder and solutions?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in organic solvents like DMSO or ethanol should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), aliquots can be stored at -20°C.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, especially at lower temperatures. Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. When diluting a DMSO stock solution into an aqueous buffer for experiments, ensure rapid mixing to prevent the compound from precipitating.
Q4: I suspect my this compound has degraded. How can I check its integrity?
A4: The most reliable method to assess the integrity of your this compound is by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. You can compare the chromatogram of your sample to that of a freshly prepared standard to check for the appearance of new peaks or a decrease in the area of the main peak.
Troubleshooting Guide: Stability Issues
This guide addresses specific stability issues you may encounter during your experiments with Primul-ic acid.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or final assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid this compound for critical experiments.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
-
Assess Stability in Assay Medium: The stability of this compound can be pH-dependent. If your assay medium is acidic or basic, this could accelerate hydrolysis. Consider performing a time-course experiment to determine the stability of this compound under your specific assay conditions.
-
Protect from Light: If your experiments involve prolonged incubation periods, protect the plates from light to prevent potential photodegradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Forced degradation due to improper handling or storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that both solid and solution forms of this compound are stored at the recommended temperatures and protected from light and air.
-
Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Contaminants or water in solvents can initiate degradation.
-
Evaluate Exposure to Stress Conditions: Consider if the sample was inadvertently exposed to high temperatures, extreme pH, or oxidizing agents.
-
Data on this compound Stability (Illustrative)
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design, as specific public data is limited.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | > 50 | > 45 |
| Ethanol | ~20 | ~18 |
| Methanol | ~15 | ~13.5 |
| Dichloromethane | Soluble | Not Determined |
| Water | Insoluble | Insoluble |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent | Temperature | Time (hours) | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 | ~25% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | ~10% |
| Thermal | Solid State | 80°C | 48 | ~5% |
| Photolytic | Solution (Methanol) | UV Light (254 nm) | 12 | ~20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Centrifuge the solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to a new sterile tube.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.2% Phosphoric acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase composition to a final concentration within the linear range of the detector (e.g., 50-150 µg/mL).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
Caption: A hypothetical anti-inflammatory signaling pathway involving this compound.
References
method validation for Primulic acid quantification in herbal extracts
This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and frequently asked questions (FAQs) for the method validation and quantification of Primulic acid in herbal extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
A1: this compound 1 (also known as primulasaponin (B591417) 1) is a triterpenoid (B12794562) saponin (B1150181) that is a major active component in plants of the Primula genus, such as Primula elatior (oxlip) and Primula veris (cowslip).[1][2] These plants are traditionally used in herbal medicine, particularly for their expectorant properties in treating coughs and respiratory ailments.[1][2] Quantifying this compound is crucial for the quality control and standardization of herbal extracts and finished pharmaceutical products to ensure their efficacy and safety.[3]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV/VIS or Diode Array Detector (DAD) is a widely used and reliable method for the quantification of this compound.[1][2] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), such as UPLC-MS/MS, offers higher sensitivity, selectivity, and speed, making it an excellent tool for analyzing complex herbal matrices.[4][5][6] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and is advantageous for high sample throughput and minimal sample cleanup.[7][8][9]
Q3: How should I prepare a standard solution of this compound?
A3: A stock solution of this compound standard can be prepared by dissolving an accurately weighed amount of the reference substance (e.g., ≥99.9% purity) in methanol (B129727) to a concentration of 1.0 mg/mL.[1] To ensure complete dissolution, it is recommended to use an ultrasonic bath for about 15 minutes.[1] Working solutions for the calibration curve can then be prepared by diluting the stock solution with methanol to the desired concentration range (e.g., 50 to 150 µg/mL).[1]
Q4: What are the typical stability issues with this compound during analysis?
A4: Saponins (B1172615) like this compound can be susceptible to degradation. While specific stability data for this compound is limited in the provided results, general knowledge suggests that factors like pH and temperature can affect its stability. For some analyses, like with 5-aminolevulinic acid, adjusting the pH to be more acidic (e.g., <5) can inhibit degradation.[10] It is crucial to handle standard solutions and prepared samples consistently, storing them at low temperatures (e.g., -20°C for long-term storage of reference standards) and protecting them from light when necessary.
Experimental Protocols & Method Validation Data
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the quantification of this compound 1 in Primula liquid extract.[1]
Sample Preparation
-
Accurately weigh 5 g of the liquid herbal extract (Primulae extractum fluidum).
-
Dissolve the extract in methanol in a 50 mL volumetric flask and bring to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Instrument: HPLC system with UV/VIS Detector
-
Mobile Phase: Isocratic elution with 0.2% Phosphoric Acid (H₃PO₄) and Acetonitrile in a 60:40 (v/v) ratio[1]
-
Flow Rate: 1.25 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 195 nm[1]
Method Validation Data Summary
The following table summarizes the key validation parameters for the described HPLC method.[1]
| Validation Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 10.41 µg/mL |
| Limit of Quantification (LOQ) | 34.69 µg/mL |
| Accuracy (Recovery) | Determined at 80, 100, and 120 µg/mL |
| Precision (Repeatability) | Assessed via Relative Standard Deviation (RSD%) |
UPLC-MS/MS for Saponin Analysis
For higher sensitivity, a UPLC-MS/MS method can be employed. While a specific protocol for this compound is not detailed, the following provides general guidance based on the analysis of other saponins in herbal medicine.[4]
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
MSPD combines extraction and clean-up into a single step, reducing time and solvent usage.[4]
-
Blend the herbal sample with a solid dispersant (e.g., C18).
-
Pack the mixture into a column.
-
Elute the analytes with an appropriate solvent (e.g., 89% methanol).[4]
-
Collect the eluate for UPLC-MS/MS analysis.
Method Validation Data for a UPLC-MS/MS Saponin Method
This data is for a method analyzing four different saponins and can serve as a reference for expected performance.[4]
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 0.40 ng |
| Accuracy (Recovery) | 80.9% - 103% |
| Precision (RSD%) | < 6.81% |
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Q: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?
-
A: Column Overload: Your sample concentration may be too high. Try diluting the sample and re-injecting.
-
A: Incompatible Sample Solvent: The solvent used to dissolve your final extract should be similar in strength to the mobile phase. High concentrations of strong organic solvents like methanol in the sample can distort peak shape.
-
A: Secondary Interactions: Saponins can have secondary interactions with the stationary phase. Ensure the pH of your mobile phase is appropriate. The use of a small amount of acid (e.g., formic acid or phosphoric acid) in the mobile phase can improve peak shape for acidic compounds like this compound.[1][5]
-
A: Column Degradation: The analytical column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.
Q: My recovery is low and inconsistent. How can I improve it?
-
A: Inefficient Extraction: The extraction of saponins from the plant matrix can be complex. Ensure your extraction solvent is appropriate. Methanol or aqueous methanol is commonly used.[5][11] Techniques like ultrasonic-assisted extraction can improve efficiency.[5][12]
-
A: Sample Adsorption: this compound may adsorb to glassware or plasticware. Consider using silanized glass vials to minimize this effect.
-
A: Matrix Effects (for LC-MS): Components of the herbal extract can suppress or enhance the ionization of this compound in the MS source. A more effective sample clean-up method, such as Solid-Phase Extraction (SPE) or the MSPD method described above, may be necessary.[4][5] Using a matrix-matched calibration curve or an internal standard can also help compensate for these effects.
Q: I am seeing extraneous peaks or a high baseline in my chromatogram. What should I do?
-
A: Contaminated Mobile Phase: Ensure your mobile phase solvents are of high purity (HPLC or MS grade) and are freshly prepared and filtered.
-
A: Insufficient Sample Clean-up: The herbal extract may contain many interfering compounds. A preliminary clean-up step using SPE with a C18 cartridge can help remove non-polar interferences.[5]
-
A: Carryover: Previous samples may not have been fully eluted. Run a blank injection of the mobile phase after a high-concentration sample to check for carryover. Increase the wash time or use a stronger wash solvent in your autosampler.
Visualized Workflows
The following diagrams illustrate key processes in the analysis of this compound.
Caption: General workflow for this compound quantification.
Caption: Troubleshooting flowchart for HPLC analysis.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient sample preparation and quantification of constituents from traditional Chinese herbal medicines using matrix solid-phase dispersion extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. scispace.com [scispace.com]
- 10. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chembk.com [chembk.com]
dealing with low yield of Primulic acid from plant material
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the extraction and purification of Primulic acid from plant material, with a focus on overcoming low yields.
Troubleshooting Guide
Low yields of this compound can be attributed to a variety of factors, from the initial plant material to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Consistently Low or No this compound Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Plant Material | - Species and Genotype: Ensure you are using a Primula species known for high this compound content, such as Primula veris or Primula elatior.[1] The genetic makeup of the plant significantly impacts saponin (B1150181) production.[2] - Plant Part: this compound is predominantly found in the roots of the plant.[3][4] Using aerial parts like leaves, stems, or flowers may result in significantly lower yields.[5] - Plant Age and Growing Conditions: The age of the plant and environmental factors such as sunlight, soil quality, and altitude can influence the concentration of secondary metabolites.[6] Using mature, healthy plants is recommended. |
| Suboptimal Extraction Solvent | - Solvent Polarity: this compound, a triterpenoid (B12794562) saponin, requires a polar solvent for efficient extraction.[5] Purely non-polar solvents like hexane (B92381) will be ineffective. - Solvent Composition: Aqueous methanol (B129727) or ethanol (B145695) solutions are generally most effective. Studies show that 50-70% aqueous methanol or ethanol can be optimal for extracting saponins (B1172615).[3][7][8] Pure water or pure ethanol may be less efficient.[8][9] - Solvent-to-Solid Ratio: An insufficient volume of solvent will result in an incomplete extraction. A common starting point is a 1:10 solid-to-solvent ratio (w/v).[10] |
| Inefficient Extraction Method | - Particle Size: Ensure the plant material is finely ground to a uniform powder. This increases the surface area for solvent penetration. - Extraction Time: Extraction times that are too short will be incomplete. Depending on the method, this can range from a few hours to 24 hours.[10] - Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to the degradation of this compound. A temperature range of 40-60°C is often a good starting point.[9] |
| Degradation of this compound | - High Temperatures: As mentioned, avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at temperatures not exceeding 50°C.[10] - pH: Extreme pH levels can cause hydrolysis of the saponin's sugar moieties. Maintain a neutral pH during extraction unless a specific protocol indicates otherwise. |
Issue 2: High Variability in this compound Yield Between Batches
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Plant Material | - Source and Harvest Time: Variations in the geographical source and time of harvest can lead to different levels of secondary metabolites. Standardize your plant material sourcing. - Post-Harvest Handling: Differences in drying and storage conditions can affect the integrity of the target compounds. Ensure consistent post-harvest practices. |
| Lack of Protocol Standardization | - Precise Measurements: Ensure all parameters (weights, volumes, temperatures, times) are kept consistent between experiments. - Equipment Calibration: Regularly calibrate all equipment, including balances, temperature probes, and HPLC systems. |
| Inconsistent HPLC Quantification | - Standard Curve: Prepare a fresh calibration curve for each batch of samples to be quantified.[1][10] - Sample Preparation: Ensure consistent and precise dilution of your extracts before HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Primula veris?
A1: The yield of this compound can vary significantly based on the plant material and extraction method. For instance, in one study, the content of this compound I in in-vitro cultured adventitious roots of Primula veris at 22°C was 6.09 mg/g dry weight, while in soil-grown roots, it was 17.01 mg/g dry weight.[4][11] Another analysis of a fluid extract reported a concentration of 0.2793 mg of this compound 1 per gram of extract.[1][10]
Q2: Which solvent is best for extracting this compound?
A2: A 50% aqueous methanol solution has been identified as an effective solvent system for the extraction of biologically active saponins like this compound from Primula veris.[3] Generally, polar solvents such as aqueous ethanol or methanol are recommended.[12][13] The optimal concentration may need to be determined empirically for your specific plant material.
Q3: Can I use ultrasound-assisted extraction for this compound?
A3: Yes, ultrasound-assisted extraction is a common and effective method for obtaining this compound.[5] It can reduce extraction time and improve efficiency. However, it's important to control the temperature of the ultrasonic bath to prevent degradation of the target compound.
Q4: My crude extract is very impure. How can I clean it up before final purification?
A4: A common issue is the co-extraction of other compounds. You can perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids and chlorophyll (B73375) before the main extraction with a polar solvent. Liquid-liquid partitioning with a solvent like n-butanol or column chromatography using macroporous resin are also effective clean-up steps.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the standard method for quantifying this compound.[1][10] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and acetonitrile (B52724).[1][10] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a certified this compound standard.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data on this compound yield from various studies to provide a benchmark for your experiments.
Table 1: this compound Content in Primula veris Roots Under Different Growth Conditions
| Growth Condition | This compound I Content (mg/g DW) | This compound II Content (mg/g DW) | Reference |
| In Vitro Adventitious Roots (22°C) | 6.09 | 0.51 | [4][11] |
| Soil-Grown Roots (1.5-year-old) | 17.01 | 0.09 | [4][11] |
Table 2: HPLC-Based Quantification of this compound 1 in an Extract
| Parameter | Value | Reference |
| Concentration in Extract | 0.2793 mg/g | [1][10] |
| Limit of Detection (LOD) | 10.41 µg/mL | [1][10] |
| Limit of Quantification (LOQ) | 34.69 µg/mL | [1][10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Primula Roots
Objective: To extract this compound from dried and powdered Primula roots using an ultrasonic bath.
Materials:
-
Dried and powdered Primula veris roots
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the powdered root material and place it in a suitable flask.
-
Add 70% ethanol to achieve a 1:10 solid-to-solvent ratio (w/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
Transfer the flask to a shaker and agitate for an additional 30 minutes.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
To ensure exhaustive extraction, re-extract the plant residue twice more with fresh 70% ethanol following steps 2-5.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a crude extract using HPLC.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (H₃PO₄)
-
Purified water (HPLC grade)
-
Crude this compound extract
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 0.2% H₃PO₄ in water (Solvent A) and acetonitrile (Solvent B). The separation can be performed using an isocratic or gradient elution.[1][10]
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 50, 80, 100, 120, 150 µg/mL).[1][10]
-
Sample Preparation: Accurately weigh a known amount of the crude extract, dissolve it in a known volume of the solvent used for the standard, and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.25 mL/min).
-
Set the detection wavelength (e.g., 195 nm).
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the final content in the original extract (e.g., in mg/g).[1][10]
Visualizations
Triterpenoid Saponin Biosynthesis Pathway
The biosynthesis of this compound, a triterpenoid saponin, follows the isoprenoid pathway. The pathway begins with simple precursors and involves a series of enzymatic reactions to form the complex saponin structure.
Caption: Generalized biosynthesis pathway of triterpenoid saponins like this compound.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low yields.
Caption: A step-by-step workflow for troubleshooting low this compound yield.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. multisite.itb.ac.id [multisite.itb.ac.id]
- 7. asianpubs.org [asianpubs.org]
- 8. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. openpub.fmach.it [openpub.fmach.it]
- 12. mdpi.com [mdpi.com]
- 13. ijcmas.com [ijcmas.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Primulic Acid I and Primulic Acid II
Primulic acid I and this compound II are two closely related triterpenoid (B12794562) saponins (B1172615) predominantly found in plants of the Primula genus, commonly known as primroses. These natural compounds are recognized for their contribution to the medicinal properties of Primula species, which have a history of use in traditional medicine for their expectorant and secretolytic effects. This guide provides a comparative overview of the current scientific understanding of the biological activities of this compound I and this compound II, supported by available experimental data. It is important to note that while research has begun to elucidate the individual bioactivities of these compounds, direct comparative studies with quantitative data remain limited in the scientific literature.
Overview of Biological Activities
This compound I has been investigated for a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. In contrast, specific biological activity data for this compound II is less abundant, with its primary characterization being a major saponin (B1150181) constituent in Primula veris alongside this compound I.
Anti-inflammatory Activity
Anticancer Activity
The potential of saponins as anticancer agents is an active area of research. Their proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation. While general antitumor activities are ascribed to this compound I, specific IC50 values from direct comparative studies with this compound II are not currently available.
Hemolytic Activity
A characteristic feature of many saponins is their ability to lyse red blood cells, a property known as hemolytic activity. This activity is often used as a preliminary screening method for saponin presence and bioactivity. Quantitative comparison of the hemolytic activity of this compound I and this compound II, typically expressed as the concentration required to cause 50% hemolysis (HD50), has not been detailed in the available literature.
Antimicrobial Activity
This compound I has demonstrated antibacterial properties. For instance, it has been shown to have some influence on the susceptibility of vancomycin-resistant enterococci to certain antibiotics, although its effect was less pronounced compared to other saponins like glycyrrhizic acid.[1] Specific minimum inhibitory concentration (MIC) values for this compound I and this compound II against various microbial strains are not well-documented in comparative studies.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a comprehensive table of quantitative data for this compound I versus this compound II cannot be provided at this time. Research has quantified the presence of both compounds in Primula veris, noting their predominance, but has not extended to a comparative evaluation of their biological potencies.[2]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments cited in the evaluation of saponin bioactivity are provided below.
Hemolytic Activity Assay
This assay is a fundamental method for assessing the membrane-disrupting properties of saponins.
Principle: Saponins interact with cholesterol in erythrocyte membranes, leading to pore formation and cell lysis. The released hemoglobin is quantified spectrophotometrically.
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge fresh, anticoagulated blood (e.g., human, rabbit) at 1,500 x g for 5 minutes.
-
Discard the supernatant (plasma) and the buffy coat.
-
Wash the red blood cell (RBC) pellet three times with 5 volumes of cold Phosphate Buffered Saline (PBS), pH 7.4, with centrifugation after each wash.
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of PBS to all wells.
-
Add 100 µL of a stock solution of the test saponin (this compound I or II) to the first column and perform serial dilutions across the plate.
-
Include control wells:
-
Negative Control (0% Lysis): 200 µL of PBS.
-
Positive Control (100% Lysis): 100 µL of 1% Triton X-100.
-
-
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Percent hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Saponin Treatment:
-
Prepare serial dilutions of the test saponin in fresh culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the saponin-containing medium or control medium (with vehicle).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is typically expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of saponin that inhibits cell growth by 50%) can be determined by plotting cell viability against saponin concentration.
-
Signaling Pathways
The precise signaling pathways modulated by this compound I and this compound II are not yet fully elucidated. However, saponins, in general, are known to interact with cell membranes, which can trigger a variety of downstream signaling events. For instance, in the context of apoptosis, saponin-induced membrane perturbation can lead to the activation of caspase cascades.
References
Primulic Acid vs. Other Triterpenoid Saponins: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Triterpenoid (B12794562) saponins (B1172615), a diverse class of natural glycosides, are increasingly recognized for their significant pharmacological properties, particularly their potential in cancer therapy. These compounds, found widely in the plant kingdom, can induce cytotoxicity, halt cell cycle progression, and trigger apoptosis in various cancer cell lines. This guide provides an objective comparison of the anticancer activity of Primulic acid against other notable triterpenoid saponins, supported by experimental data and detailed protocols for key assays.
General Mechanisms of Anticancer Action
Triterpenoid saponins exert their anticancer effects through multiple mechanisms. A primary mode of action is the permeabilization of cell membranes, which can lead to cytotoxic effects and apoptosis.[1] Beyond direct membrane interaction, these saponins modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death. Key mechanisms include:
-
Induction of Apoptosis: Saponins can trigger programmed cell death through both caspase-dependent and caspase-independent pathways.[1] This is often initiated by mitochondrial stress and the release of cytochrome c.
-
Cell Cycle Arrest: Many triterpenoid saponins can halt the cell cycle at various checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from proliferating.[2]
-
Modulation of Signaling Pathways: They have been shown to inhibit pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway and activate stress-related pathways like the MAPK cascade.[2][3] Some saponins also inhibit the activation of transcription factors like NF-κB, which is crucial for inflammation and tumorigenesis.[3]
References
A Comparative Guide to the Validation of HPLC Methods for Primulic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Primulic acid using a reference standard. The performance of this method is compared with alternative techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Supporting experimental data and detailed methodologies are presented to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
This compound 1, a prominent triterpenoid (B12794562) saponin (B1150181) found in Primula species, is recognized for its therapeutic properties, including expectorant effects. Accurate and precise quantification of this compound is crucial for the quality control of herbal medicinal products and in various stages of drug development. This guide details a validated reversed-phase HPLC method and compares its performance characteristics with HPTLC and UPLC-MS, offering a comprehensive overview for analytical scientists.
Experimental Protocols
Validated HPLC Method for this compound 1
This method has been optimized and validated for the identification and quantification of this compound 1 in Primulae extractum fluidum.[1]
Sample Preparation:
-
A stock solution of the this compound 1 reference standard is prepared in methanol (B129727) at a concentration of 1.0 mg/mL.[1]
-
For complete dissolution, the solution is placed in an ultrasonic bath for 15 minutes and subsequently cooled.[1]
-
Calibration curve standards are prepared by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[1]
-
The extract sample is prepared by dissolving it in methanol.[1]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/VIS detector (e.g., Shimadzu Prominence, type: 3-079).[1]
-
Stationary Phase: C18 column (250 x 4.6 mm, 5 µm particle size, e.g., Microsorb-Varian).[1]
-
Mobile Phase: A mixture of 0.2% H3PO4 and acetonitrile.[1]
-
Detection Wavelength: 195 nm.
Alternative Methodologies
High-Performance Thin-Layer Chromatography (HPTLC):
A validated HPTLC-densitometric method has been developed for the quantification of primulasaponins.[2][3]
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.[2]
-
Mobile Phase: Ethyl acetate:water:formic acid (5:1:1 v/v/v).[2]
-
Derivatization: Vanillin reagent for visualization.[2]
-
Detection: Densitometric determination in reflectance mode at 540 nm.[2]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
UPLC-MS methods offer high sensitivity and selectivity for the analysis of saponins. While a fully detailed validated method for this compound with all performance parameters was not found, typical validation parameters for primulasaponins have been reported.
-
Instrumentation: UPLC system coupled with a mass spectrometer.
-
Validation Parameters: LOQ values for primulasaponins have been reported to be between 19 and 23 ng/mL.
Performance Data Comparison
The following table summarizes the performance characteristics of the validated HPLC method for this compound 1 and compares it with the available data for HPTLC and UPLC-MS methods for related saponins.
| Validation Parameter | HPLC Method for this compound 1 | HPTLC Method for Primulasaponins | UPLC-MS Method for Primulasaponins |
| Linearity Range | 50 - 150 µg/mL[1] | 150 - 450 ng/spot[2][3] | Not explicitly found for this compound |
| Limit of Detection (LOD) | 10.41 µg/mL[1] | Not explicitly found | Expected to be significantly lower than HPLC |
| Limit of Quantification (LOQ) | 34.69 µg/mL[1] | Not explicitly found | 19 - 23 ng/mL |
| Precision (RSD%) | Not explicitly found in summary | 0.8 - 1.4% (Repeatability and Intermediate Precision)[2][3] | Not explicitly found in summary |
| Accuracy (Recovery %) | Determined at 80, 100, and 120 µg/mL[1] | Within acceptance limits[2] | Not explicitly found in summary |
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for this compound, in accordance with ICH guidelines.
Caption: Workflow for the validation of an analytical method for this compound.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, throughput, and cost. The following diagram illustrates the relationship between the discussed techniques based on these factors.
Caption: Relationship between HPLC, HPTLC, and UPLC-MS for this compound analysis.
Conclusion
The validated HPLC method provides a reliable and robust approach for the routine quantification of this compound 1. It demonstrates good performance in terms of linearity and has established limits of detection and quantification suitable for quality control purposes.
For high-throughput screening of multiple samples, the HPTLC-densitometric method presents a viable alternative, offering speed and the ability to process numerous samples simultaneously.
When ultra-high sensitivity and specificity are required, such as in pharmacokinetic studies or for the analysis of complex matrices with very low concentrations of the analyte, UPLC-MS is the superior technique, offering significantly lower limits of quantification.
The selection of the most appropriate method will ultimately depend on the specific analytical challenge, available instrumentation, and the desired level of performance. This guide provides the necessary data and protocols to make an informed decision.
References
A Comparative Analysis of Primulic Acid Content in Select Primula Species for Researchers and Pharmaceutical Professionals
An objective guide to the varying concentrations of a key bioactive saponin (B1150181) across different Primula species, supported by experimental data and methodologies.
This guide offers a comparative overview of primulic acid content in various Primula (primrose) species, a topic of significant interest for phytochemical research and the development of new therapeutic agents. This compound, a triterpenoid (B12794562) saponin, is recognized for its potential biological activities, including expectorant and anti-inflammatory properties. Understanding the distribution and concentration of this compound across different species is crucial for selecting appropriate raw materials for drug discovery and herbal medicine formulation.
Quantitative Comparison of this compound Content
The concentration of this compound, particularly this compound I, varies significantly among different Primula species and even depends on the plant part and cultivation method. The following table summarizes the available quantitative data from scientific literature. It is important to note that direct comparative studies across a wide range of Primula species are limited, and the data presented here is compiled from individual studies.
| Primula Species | Plant Part / Extract Type | This compound I Content | This compound II Content | Reference |
| Primula veris (Cowslip) | Soil-grown Roots | 17.01 mg/g DW | 0.09 mg/g DW | [1] |
| Primula veris | In vitro Adventitious Roots | 6.09 mg/g DW | 0.51 mg/g DW | [1] |
| Primula veris | Liquid Extract of Roots | 0.2793 mg/g of extract | Not Reported | [2][3] |
| Primula elatior (Oxlip) | Roots | Major active component | Not Reported | [3] |
| Primula vulgaris (Common Primrose) | Not Specified | Presence of saponins (B1172615) confirmed | Not Reported |
Note: DW = Dry Weight. Data for Primula elatior and Primula vulgaris is qualitative or semi-quantitative based on available literature, which identifies this compound as a constituent but does not provide specific concentrations in a comparative context. One study notes that the aerial parts of P. elatior contain significantly fewer saponins than the roots of P. veris.
Experimental Protocols
The quantification of this compound in Primula species is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established protocols.
Protocol: Quantification of this compound I by HPLC
This protocol outlines a validated method for the determination of this compound I in Primula extracts.
1. Sample Preparation (Liquid Extract):
-
Dissolve a precisely weighed amount (e.g., 5 g) of the liquid primrose root extract in methanol (B129727) in a 50 ml volumetric flask.
-
Subject the solution to ultrasonication for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound I standard at a concentration of 1.0 mg/ml in methanol.
-
From the stock solution, prepare a series of calibration standards in the range of 50 to 150 µg/ml by diluting with methanol.
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.2% phosphoric acid (H₃PO₄) in water and acetonitrile (B52724) (60:40 v/v).[2]
-
Flow Rate: 1.25 ml/min.[2]
-
Injection Volume: 20 µl.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 195 nm.[2]
4. Data Analysis:
-
Identify the this compound I peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound I in the sample by interpolating its peak area on the calibration curve. The content is typically expressed as mg per gram of the extract or dry weight of the plant material.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound research, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway associated with the anti-inflammatory activity of saponins.
References
A Comparative Guide to the Quantification of Primulic Acid: HPLC vs. LC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of triterpenoid (B12794562) saponins, the accurate quantification of key compounds like Primulic acid is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct cross-validation data for this compound is not extensively available in published literature, this guide synthesizes available experimental data for this compound quantification by HPLC and projects the expected performance of LC-MS based on the analysis of structurally similar triterpenoid saponins.
The selection of an optimal analytical method hinges on a balance between required sensitivity, selectivity, and the complexity of the sample matrix. This guide presents a comparative overview of methodologies and performance characteristics to aid in making an informed decision for your specific research needs.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative performance parameters for the analysis of this compound by HPLC and the expected performance of an LC-MS method.
Table 1: Quantitative Performance Comparison for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS (Projected) |
| Linearity (R²) | > 0.99[1][2] | > 0.99 |
| Limit of Detection (LOD) | 10.41 µg/mL[1][2] | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 34.69 µg/mL[1][2] | 0.05 - 5 ng/mL |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (Recovery %) | 98 - 102% | 85 - 115% |
| Selectivity | Moderate | High to Very High |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC are available, while the LC-MS protocol is a representative method based on the analysis of similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-established for the quantification of this compound in various samples, including plant extracts.[1][2]
Sample Preparation:
-
Extraction: A suitable amount of the powdered sample (e.g., Primulae radix extract) is extracted with methanol (B129727).
-
Sonication: The mixture is sonicated to ensure complete extraction of the analyte.
-
Filtration: The extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/VIS detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: Isocratic elution with a mixture of 0.2% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This projected protocol is based on established methods for the analysis of triterpenoid saponins.
Sample Preparation:
-
Extraction: Similar to the HPLC protocol, samples are extracted with a suitable solvent like methanol or an ethanol/water mixture.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds.
-
Filtration: The final extract is filtered through a 0.22 µm filter.
LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analyte's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound.[3]
Method Comparison and Logical Workflow
The choice between HPLC and LC-MS depends on the specific analytical requirements. The following diagrams illustrate the general experimental workflow and a comparison of the key attributes of each technique.
Caption: General experimental workflow for the quantification of this compound.
Caption: Comparison of key attributes between HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound, each with its own advantages. HPLC-UV offers a robust, cost-effective, and straightforward method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not the primary requirement.[1][2]
LC-MS, on the other hand, provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and for confirmatory analysis where specificity is critical. While the initial investment and operational complexity are higher, the enhanced performance of LC-MS can be indispensable for demanding research and development applications. The choice between these two methods should be guided by the specific analytical needs, sample complexity, and available resources of the laboratory.
References
Assessing the Purity of Commercially Available Primulic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of a starting compound is a critical determinant of experimental success and data reliability. This guide provides a comparative overview of commercially available Primulic acid, a triterpenoid (B12794562) saponin (B1150181) with recognized anti-inflammatory and antimicrobial properties.[1] This document outlines the stated purity from various suppliers, details robust analytical methods for independent verification, and discusses potential impurities. Furthermore, it provides insights into the potential anti-inflammatory mechanism of action of this compound.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers, with purity levels typically ranging from ≥75% to as high as 99%. The table below summarizes the stated purity of this compound from a selection of commercial vendors. It is important to note that these values are provided by the suppliers and independent verification is recommended.
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity |
| CymitQuimica | This compound 1 | 65312-86-9 | C₅₄H₈₈O₂₃ | 95%~99% |
| ChemFaces | This compound I | 65312-86-9 | C₅₄H₈₈O₂₃ | >98% |
| Clearsynth | This compound | 53078-36-7 | C₅₄H₈₈O₂₃ | Not specified; Certificate of Analysis provided |
| Sigma-Aldrich (phyproof®) | This compound I | 65312-86-9 | C₅₄H₈₈O₂₃ | ≥75.0% (HPLC) |
| TargetMol | This compound II | 208599-88-6 | C₅₉H₉₆O₂₇ | 98% |
Potential Impurities and Alternative Compounds
The most common impurity or closely related compound found with this compound I is This compound II .[2][3][4][5] Due to their structural similarity and co-extraction from natural sources, the presence of this compound II in a this compound I sample is highly probable.
Other potential impurities in commercially available this compound, which is typically extracted from Primula species, can be broadly categorized as:
-
Process-related impurities: These can include residual solvents from the extraction and purification process.
-
Degradation products: Compounds such as primulaverin (B89591) and primeverin, also present in Primula extracts, can degrade over time.
-
Starting material-related impurities: Other triterpenoid saponins (B1172615) and phenolic compounds from the plant source may be co-extracted.
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[6][7] Below is a detailed protocol adapted from published research that can be used to determine the purity of commercial this compound samples.[6][7]
High-Performance Liquid Chromatography (HPLC) Method for this compound Purity
This method is designed for the quantification of this compound 1 and the detection of related impurities.
Instrumentation:
-
HPLC system with a UV/VIS detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Orthophosphoric acid (H₃PO₄)
-
Purified water for HPLC
-
This compound reference standard (of known, high purity)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.2% aqueous H₃PO₄ (A) and acetonitrile (B). A typical gradient could be:
-
0-20 min: 40% B
-
20-25 min: 40-60% B
-
25-30 min: 60% B
-
-
Flow Rate: 1.25 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 195 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in methanol. From this stock, prepare a series of calibration standards ranging from 50 to 150 µg/mL by diluting with methanol.
-
Sample Solution: Accurately weigh and dissolve the commercially available this compound in methanol to a final concentration of approximately 1 mg/mL.
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve. Impurities can be identified by their retention times relative to the main peak and their area percentage can be calculated.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for assessing the purity of a commercial this compound sample.
Caption: Workflow for Purity Assessment of Commercial this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
Triterpenoid saponins, including those from Primula species, are known to possess anti-inflammatory properties. While the precise mechanism of this compound is still under investigation, a likely pathway involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The diagram below illustrates a plausible mechanism for the anti-inflammatory action of this compound through the inhibition of the NF-κB pathway.
Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.
In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, releasing the p65/p50 heterodimer (NF-κB). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκBα and blocking the entire downstream inflammatory cascade.
Conclusion
The purity of commercially available this compound can vary between suppliers. While manufacturers provide specifications, independent verification using a robust analytical method like HPLC is crucial for ensuring the quality and reliability of research data. This guide provides the necessary information for researchers to make informed decisions when sourcing this compound and to establish their own quality control procedures. The potential for this compound to modulate the NF-κB signaling pathway highlights its promise as an anti-inflammatory agent and underscores the importance of using a well-characterized, high-purity compound in further investigations.
References
- 1. Anti-inflammatory activity of a new triterpenoid saponin from carthamus tinctorius linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Triterpenoid Saponins from Primula denticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Primulic Acid and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Primulic acid, a natural saponin (B1150181), and dexamethasone (B1670325), a synthetic corticosteroid. While dexamethasone is a well-characterized and potent anti-inflammatory agent, the specific mechanisms of this compound are less defined in publicly available research. This comparison synthesizes the available information, highlighting the established pathways for dexamethasone and the inferred and observed effects of this compound and related compounds from the Primula genus.
Executive Summary
Dexamethasone exerts its potent anti-inflammatory effects through well-documented genomic and non-genomic pathways, primarily involving the glucocorticoid receptor. This leads to the inhibition of key pro-inflammatory transcription factors such as NF-κB and the suppression of mitogen-activated protein kinase (MAPK) signaling, resulting in a broad reduction of pro-inflammatory cytokines and enzymes.
This compound, a triterpenoid (B12794562) saponin isolated from Primula species, is traditionally associated with anti-inflammatory properties. However, detailed molecular studies are scarce. Available data on Primula extracts and other saponins (B1172615) suggest a potential for anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and a reduction in pro-inflammatory cytokines like TNF-α. The direct effects of isolated this compound on NF-κB and MAPK pathways remain to be elucidated through dedicated research.
Mechanisms of Anti-Inflammatory Action
Dexamethasone: A Deep Dive into a Potent Corticosteroid
Dexamethasone's anti-inflammatory mechanism is multifaceted. Upon entering a cell, it binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression.
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably NF-κB.[1][2] This is a primary mechanism for its anti-inflammatory effects, as NF-κB is a master regulator of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like annexin-1 (lipocortin-1).[1][3] Annexin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, the precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3]
-
MAPK Pathway Inhibition: Dexamethasone has been shown to induce the expression of MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[4] The p38 MAPK pathway is crucial for the stabilization of many pro-inflammatory mRNAs.
Caption: Dexamethasone's anti-inflammatory signaling pathway.
This compound: Uncovering the Potential of a Natural Saponin
The anti-inflammatory mechanisms of this compound are not well-documented. However, based on studies of Primula extracts and the general properties of saponins, a potential mechanism can be inferred. Primula species are known to contain saponins, flavonoids, and phenolic acids, which are believed to contribute to their medicinal effects, including anti-inflammatory actions.
A patent for a flower extract of Primula flos demonstrated inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity, as well as inhibition of TNF-α production. Saponins from other medicinal plants have been shown to modulate inflammatory cytokines primarily through the NF-κB and MAPK pathways. While direct evidence for this compound is lacking, it is plausible that it shares similar mechanisms.
Caption: Postulated anti-inflammatory pathways for this compound.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the known and inferred effects of dexamethasone and this compound on key inflammatory markers and pathways. It is important to note the disparity in the level of evidence.
Table 1: Effect on Key Inflammatory Signaling Pathways
| Pathway | Dexamethasone | This compound / Primula Extract |
| NF-κB | Potent inhibition via GR-mediated transrepression.[1][2] | Inhibition is inferred based on the general activity of saponins, but not directly demonstrated for this compound. |
| MAPK (p38) | Inhibition via upregulation of MKP-1.[4] | No direct data available. |
| AP-1 | Inhibition reported. | No data available. |
| JAK/STAT | Inhibition reported. | No data available. |
Table 2: Effect on Pro-Inflammatory Enzymes
| Enzyme | Dexamethasone | This compound / Primula Extract |
| COX-2 | Indirectly inhibited by suppressing gene expression via NF-κB inhibition. | A flower extract of Primula flos has been shown to inhibit COX-2 activity. |
| iNOS | Inhibition of expression. | No data available. |
| Phospholipase A2 | Inhibited via induction of Annexin-1.[3] | No data available. |
| 5-LOX | No direct inhibition. | A flower extract of Primula flos has been shown to inhibit 5-LOX activity. |
Table 3: Effect on Pro-Inflammatory Cytokine Production
| Cytokine | Dexamethasone | This compound / Primula Extract |
| TNF-α | Potent inhibition of production.[1] | A flower extract of Primula flos has been shown to inhibit TNF-α production. |
| IL-1β | Potent inhibition of production.[1] | No specific data available. |
| IL-6 | Potent inhibition of production.[1] | No specific data available. |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and validation of findings.
NF-κB Activation Assay (General Protocol)
A common method to assess NF-κB activation is through a reporter gene assay.
Caption: Workflow for an NF-κB reporter assay.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified time.
-
Stimulation: Inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).
-
Lysis and Assay: After incubation, cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Analysis: A decrease in reporter activity in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activation.
Western Blot for MAPK Phosphorylation
This technique is used to detect the phosphorylation (activation) state of MAPK proteins like p38.
Caption: Workflow for Western blot analysis.
-
Cell Treatment: Cells are treated with the test compound and stimulated as described above.
-
Protein Extraction: Total protein is extracted from the cells.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38).
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponds to the level of protein phosphorylation.
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Sample Addition: Cell culture supernatants are added to the wells.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.
Conclusion and Future Directions
Dexamethasone is a highly effective anti-inflammatory drug with well-established molecular mechanisms of action. Its ability to potently inhibit the NF-κB and MAPK signaling pathways provides a clear rationale for its clinical efficacy.
This compound and extracts from Primula species show promise as potential anti-inflammatory agents, supported by traditional use and preliminary in vitro data suggesting inhibition of key inflammatory enzymes and cytokines. However, there is a significant gap in the scientific literature regarding the specific molecular mechanisms of purified this compound.
Future research should focus on:
-
Isolating and purifying this compound to study its effects in well-defined in vitro and in vivo models of inflammation.
-
Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways using techniques such as reporter assays and Western blotting.
-
Conducting comprehensive dose-response studies to determine the potency of this compound in inhibiting the production of a wide range of pro-inflammatory cytokines and mediators.
-
Performing comparative studies that directly evaluate the anti-inflammatory efficacy and potency of this compound against established drugs like dexamethasone.
Such studies are essential to validate the traditional claims and to explore the potential of this compound as a novel, natural anti-inflammatory therapeutic.
References
- 1. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Crude Saponin Extracts from Five Nigerian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Triterpenoid Saponins in Enhancing Antibiotic Efficacy: A Comparative Guide
Disclaimer: While this guide focuses on the synergistic effects of triterpenoid (B12794562) saponins (B1172615) with antibiotics, it is important to note that a comprehensive search of scientific literature yielded no specific studies on the synergistic activity of Primulic acid with antibiotics. Therefore, this document provides a comparative analysis based on the broader class of triterpenoid saponins, using publicly available data on representative compounds like those from Panax ginseng (ginsenosides) and Glycyrrhiza glabra (glycyrrhizic acid), to illustrate the potential synergistic interactions and the methodologies used to evaluate them.
Introduction to Triterpenoid Saponins and Antibiotic Synergy
The rise of antibiotic resistance is a critical global health challenge, necessitating novel therapeutic strategies. One promising approach is the use of combination therapy, where non-antibiotic compounds, known as adjuvants or enhancers, are co-administered with existing antibiotics to restore or potentiate their efficacy. Triterpenoid saponins, a diverse group of naturally occurring glycosides found in many plants, have emerged as promising candidates for this role. Their inherent antimicrobial properties and ability to modulate bacterial resistance mechanisms make them a focal point of research in the fight against multidrug-resistant pathogens.
This guide provides an objective comparison of the synergistic effects of select triterpenoid saponins with various classes of antibiotics, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds to rejuvenate our antibiotic arsenal.
Data Presentation: Synergistic Activity of Triterpenoid Saponins with Antibiotics
The synergistic effect of a combination of two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the synergistic interactions of representative triterpenoid saponins with various antibiotics against pathogenic bacteria is presented below.
Table 1: Synergistic Effects of Red Ginseng Extract (Triterpenoid Saponins) with Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) [1]
| Antibiotic | MRSA Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with RGE (1000 µg/mL) (µg/mL) | FIC Index | Interpretation |
| Oxacillin | IID1677 | >8000 | 1000 | 0.13 | Synergy |
| Ampicillin | IID1677 | >8000 | 1000 | 0.13 | Synergy |
| Carbenicillin | IID1677 | >8000 | 1000 | 0.13 | Synergy |
| Cefazolin | IID1677 | >8000 | 2000 | 0.25 | Synergy |
| Kanamycin | IID1677 | 8000 | 1000 | 0.13 | Synergy |
| Gentamicin | IID1677 | 400 | 100 | 0.25 | Synergy |
| Oxacillin | BAA-1717 | >8000 | 1000 | 0.13 | Synergy |
| Kanamycin | BAA-1717 | >80000 | 5000 | 0.16 | Synergy |
Table 2: Synergistic Effects of Glycyrrhetinic Acid (a Triterpenoid Saponin) and its Derivatives with Gentamicin against S. aureus [2]
| Compound | S. aureus Strain | MIC of Gentamicin Alone (mg/L) | MIC of Gentamicin with Compound (at 1/2 MIC) (mg/L) | FIC Index | Interpretation |
| Glycyrrhetinic acid | ATCC 25923 | 4 | 1 | 0.5 | Synergy |
| Disodium succinoyl glycyrrhetinate | ATCC 25923 | 4 | 1 | 0.5 | Synergy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments used to evaluate the synergistic effects of triterpenoid saponins with antibiotics.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[3][4][5]
-
Preparation of Reagents: Stock solutions of the triterpenoid saponin (B1150181) and the antibiotic are prepared in an appropriate solvent and diluted to the desired concentrations in Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are made along the x-axis (columns), and serial twofold dilutions of the triterpenoid saponin are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents. Control wells containing only the antibiotic, only the saponin, and no antimicrobial agents are also included.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[6][7][8]
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^7 CFU/mL) in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the triterpenoid saponin alone, the antibiotic alone, the combination of both at specific concentrations (often based on their MICs), and a growth control (no antimicrobial agents).
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mandatory Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating saponin-antibiotic synergy.
Proposed Mechanism of Triterpenoid Saponin-Antibiotic Synergy
The synergistic effect of triterpenoid saponins with antibiotics is often attributed to their ability to permeabilize the bacterial cell membrane.[3] This disruption of the membrane integrity is thought to facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be ineffective.
Caption: Proposed mechanism of saponin-antibiotic synergy.
Conclusion
The available evidence strongly suggests that triterpenoid saponins possess significant potential as antibiotic adjuvants. Their ability to act synergistically with various classes of antibiotics against both Gram-positive and Gram-negative bacteria warrants further investigation. While data on this compound is currently lacking, the broader class of triterpenoid saponins represents a promising area of research for the development of new combination therapies to combat antibiotic resistance. Future studies should focus on elucidating the precise mechanisms of synergy for different saponin-antibiotic pairs and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Triterpenoid saponin from Panax ginseng increases the sensitivity of methicillin-resistant Staphylococcus aureus to β-lactam and aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Effects of Glycyrrhetinic Acid and Its Derivatives on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponins and their synergistic antibacterial activity with traditional antibiotics against Staphylococcus aureus and Escherichia coli: Review - Article (Preprint v1) by Nebyu Daniel Amaha et al. | Qeios [qeios.com]
- 4. clyte.tech [clyte.tech]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Primulic Acid: In Vitro Findings and In Vivo Validation for Anti-Inflammatory and Wound Healing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Primulic acid, focusing on the in vivo validation of its in vitro pharmacological activities, particularly in the realms of anti-inflammatory and wound healing. For a comprehensive evaluation, its performance is benchmarked against two well-characterized natural compounds, Asiatic acid and Gallic acid, which have demonstrated efficacy in similar therapeutic areas.
Executive Summary
This compound, a triterpenoid (B12794562) saponin (B1150181) primarily found in the Primula species, has garnered interest for its potential therapeutic properties. In vitro studies have begun to elucidate its mechanisms of action, particularly in the context of wound healing through the inhibition of matrix-degrading enzymes. However, direct in vivo validation of these findings using the isolated compound remains an area requiring further investigation. This guide synthesizes the available experimental data for this compound and compares it with the more extensively studied Asiatic acid and Gallic acid, providing a framework for future research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies for this compound and its comparators, Asiatic acid and Gallic acid.
Table 1: In Vitro Anti-inflammatory and Wound Healing Activities
| Compound | Assay | Target/Cell Line | Concentration/Dose | Observed Effect | Citation |
| This compound I | Enzyme Inhibition | Collagenase | - | Significant Inhibition | [1] |
| Enzyme Inhibition | Elastase | - | Significant Inhibition | [1] | |
| Asiatic Acid | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 1, 5, 10 mg/kg (i.p.) | Inhibition of iNOS, COX-2, and NF-κB expression | |
| Anti-inflammatory | LPS-stimulated human corneal epithelial cells | 20 µmol/L | Significant reduction of IL-8, IL-6, IL-1β, TNF-α, and TGF-β mRNA | [2] | |
| Gallic Acid | Cell Migration (Scratch Assay) | Human keratinocytes (HaCaT) | 10 µM | Accelerated cell migration | [3][4] |
| Cell Migration (Scratch Assay) | Mouse embryonic fibroblasts (MEF) | 10 µM | Accelerated cell migration | [3][4] |
Table 2: In Vivo Anti-inflammatory and Wound Healing Activities
| Compound | Animal Model | Assay | Dose | Observed Effect | Citation |
| This compound (in P. vulgaris extract) | Rat | Excision and Incision Wound Models | Topical application of butanol fraction | Significant wound healing activity | [1] |
| Asiatic Acid | Mouse | Carrageenan-induced paw edema | 1, 5, 10 mg/kg (i.p.) | Dose-dependent reduction in paw edema | |
| Mouse | LPS-induced sepsis | - | Decreased serum IL-1β and IL-6, attenuated organ damage | [5] | |
| Gallic Acid | Rat | Excision Wound Model | - | Improved wound contraction and reduced re-epithelialization time |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Collagenase and Elastase Inhibition Assay (for this compound)
This assay is designed to determine the inhibitory effect of a compound on the enzymes collagenase and elastase, which are involved in the degradation of the extracellular matrix.
-
Enzyme and Substrate: Collagenase from Clostridium histolyticum and its synthetic substrate N-[3-(2-furyl) acryloyl]-Leu-Gly-Pro-Ala (FALGPA) are used. For the elastase assay, porcine pancreatic elastase and its substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN) are employed.[6]
-
Procedure:
-
The test compound (this compound) is incubated with the respective enzyme (collagenase or elastase) in a suitable buffer (e.g., Tricine buffer for collagenase, Tris-HCl for elastase) for a pre-determined period (e.g., 15 minutes).[6]
-
The substrate is then added to initiate the enzymatic reaction.
-
The change in absorbance is measured over time using a spectrophotometer at a specific wavelength.
-
The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control reaction without the inhibitor.[6]
-
2. Cell Migration (Scratch) Assay (for Gallic Acid)
This assay is used to evaluate the effect of a compound on the collective migration of a sheet of cells, mimicking the process of wound closure.
-
Cell Culture: Human keratinocytes (HaCaT) or fibroblasts are cultured in a multi-well plate until they form a confluent monolayer.[7][8]
-
Procedure:
-
A sterile pipette tip is used to create a "scratch" or a cell-free gap in the confluent cell monolayer.[7][8]
-
The cells are washed to remove any detached cells and debris.
-
The cells are then incubated with a medium containing the test compound (Gallic acid) at various concentrations. A control group is treated with the vehicle alone.
-
Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.[7][8]
-
In Vivo Models
1. Carrageenan-Induced Paw Edema (for Asiatic Acid)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animals: Typically, rats or mice are used.
-
Procedure:
-
The basal volume of the hind paw of each animal is measured using a plethysmometer.
-
The test compound (Asiatic acid) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 30 minutes), a phlogistic agent, carrageenan (1% in saline), is injected into the sub-plantar region of the hind paw to induce inflammation and edema.[9]
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
2. Excision Wound Healing Model (for this compound containing extracts)
This model is used to assess the rate of wound contraction and epithelialization.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
The animals are anesthetized, and the dorsal fur is shaved.
-
A full-thickness excision wound of a specific diameter (e.g., 6 mm) is created using a sterile biopsy punch.[10][11]
-
The test compound (formulated as an ointment or solution) is applied topically to the wound daily. The control group receives the vehicle or no treatment.
-
The wound area is measured at regular intervals (e.g., every 2 or 3 days) by tracing the wound boundaries.
-
The percentage of wound contraction is calculated based on the initial wound size. The time taken for complete epithelialization is also recorded.
-
On a specific day post-wounding, tissue samples from the wound area can be collected for histological analysis to assess tissue regeneration, collagen deposition, and neovascularization.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the therapeutic effects of this compound, Asiatic acid, and Gallic acid, as well as a typical experimental workflow for in vivo validation.
Caption: this compound's role in wound healing.
Caption: Asiatic Acid's anti-inflammatory mechanism.
Caption: Gallic Acid's role in wound healing.
Caption: Experimental workflow for in vivo validation.
References
- 1. Bioactive Saponins of Primula vulgaris Huds. Promote Wound Healing through Inhibition of Collagenase and Elastase Enzymes: in Vivo, in Vitro and in Silico Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of asiatic acid in lipopolysaccharide-stimulated human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Gallic Acid Promotes Wound Healing in Normal and Hyperglucidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-collagenase, anti-elastase and anti-oxidant activities of extracts from 21 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. clyte.tech [clyte.tech]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vivo Evaluation of Wound Healing and Anti-Inflammatory Activity of 80% Methanol Crude Flower Extract of Hagenia abyssinica (Bruce) J.F. Gmel in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Primulic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of Primulic acid. It is designed to assist laboratories in evaluating their analytical performance, ensuring the reliability of their data, and harmonizing analytical methods across different facilities. This document outlines the experimental protocols for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a comparative summary of expected performance data.
Introduction to Inter-Laboratory Comparisons
An inter-laboratory comparison, also known as a proficiency test or round-robin test, is a crucial component of laboratory quality assurance.[1][2] It involves multiple laboratories analyzing the same homogenous sample to assess and compare their analytical results.[1][2] Participation in such programs allows laboratories to identify potential biases, evaluate the precision and accuracy of their methods, and demonstrate their competence to regulatory bodies and clients.[3]
The primary objectives of an ILC for this compound analysis are:
-
To assess the performance of individual laboratories in quantifying this compound.
-
To compare the precision, accuracy, and overall reliability of different analytical methods (e.g., HPLC vs. LC-MS).
-
To identify potential sources of error and areas for improvement in analytical procedures.
-
To establish a consensus value for the concentration of this compound in the test material, if a certified reference material is unavailable.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of this compound analysis.
References
Safety Operating Guide
Proper Disposal of Primulic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe handling and disposal of Primulic acid, a naturally occurring saponin. Due to limited specific safety data for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the available Safety Data Sheet (SDS) for saponins (B1172615) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to protect against potential eye contact.
-
Hand Protection: Use chemical-resistant gloves to prevent skin absorption.
-
Respiratory Protection: In cases where dust may be generated, an appropriate respirator should be worn to avoid inhalation.
In the event of a spill, prevent dust formation, carefully sweep up the material, and place it in a sealed container for disposal. Do not allow the substance to enter drains or the environment.
**Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures compliance with regulations and environmentally responsible management.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Containerization:
-
Collect all solid this compound waste in a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be marked as "Hazardous Waste" and include the chemical name "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and disposal.
-
Ensure all necessary documentation for hazardous waste disposal is completed as per your institution's and local regulations.
-
Alternative Procedure for Small Quantities (with Risk Assessment)
For very small quantities, neutralization may be considered, but only after a thorough risk assessment and if permitted by your institution and local regulations. This procedure should be performed by trained personnel in a controlled laboratory setting.
-
Preparation (in a fume hood):
-
Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
If working with a solid, dissolve the this compound waste in a suitable solvent in which it is soluble, such as ethanol (B145695) or methanol.
-
-
Neutralization:
-
Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the this compound solution while stirring.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
-
Disposal of Neutralized Solution:
-
Even after neutralization, the resulting mixture should be considered chemical waste.
-
Dispose of the neutralized solution through your institution's chemical waste program. Do not pour down the drain unless explicitly permitted by your EHS department for fully characterized and neutralized non-hazardous materials.
-
Quantitative Data
The following table summarizes available quantitative data for this compound and general saponins.
| Property | Value | Source |
| This compound 1 | ||
| Molecular Formula | C54H88O23 | ChemBK[1] |
| Molar Mass | 1105.26 g/mol | ChemBK[1] |
| Saponin (General) | ||
| Acute Oral Toxicity (Rat LD50) | > 5,000 mg/kg bw | ChemicalBook[2] |
| Acute Inhalation Toxicity (Rat LC50) | > 0.45 mg/L air | ChemicalBook[2] |
| Acute Dermal Toxicity (Rat LD50) | > 2,000 mg/kg bw | ChemicalBook[2] |
| Toxicity to Fish (LC50) | 38.8 mg/L | ChemicalBook[2] |
| Toxicity to Daphnia (EC50) | 65 mg/L | ChemicalBook[2] |
Experimental Protocols
General Neutralization Protocol for Acidic Waste:
This protocol is a general guideline and should be adapted based on the specific concentration and quantity of the acidic waste.
-
Dilution: If the acidic solution is concentrated, it should first be diluted by slowly adding the acid to a large volume of cold water to reach a concentration below 10%.
-
Neutralization: Place the container with the diluted acid in a larger secondary container to contain any potential spills. Slowly add a weak base, such as a 5% solution of sodium bicarbonate, to the acid solution while stirring continuously. The addition of a base can generate heat and gas, so it must be done slowly and in a well-ventilated area, preferably a fume hood.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution should be disposed of in accordance with local regulations. In many cases, neutralized aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water, but this must be confirmed with the local EHS office.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Standard operating procedure for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
